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[1,1'-Biphenyl]-2-amine, 2',4'-difluoro- Documentation Hub

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  • Product: [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-
  • CAS: 76838-87-4

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Solubility of 2',4'-Difluoro-[1,1'-biphenyl]-2-amine: A Comprehensive Technical Guide

Introduction & Structural Causality In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals (such as succinate dehydrogenase inhibitors), highly fluorinated biphenylamine scaffolds are p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

In the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals (such as succinate dehydrogenase inhibitors), highly fluorinated biphenylamine scaffolds are prized for their unique electronic and steric properties. 2',4'-Difluoro-[1,1'-biphenyl]-2-amine (CAS: 214277-21-7) serves as a critical structural intermediate.

As an Application Scientist, I approach this molecule by first analyzing its structural causality. The introduction of fluorine atoms at the 2' and 4' positions fundamentally alters the molecule's macroscopic behavior. The highly electronegative 2'-fluorine induces a significant steric clash with the 2-amine group, forcing the biphenyl system out of planarity. This increased dihedral angle disrupts efficient crystal lattice packing, lowering the melting point. Simultaneously, the strong electron-withdrawing inductive effect (-I) of the fluorines pulls electron density away from the primary amine, depressing its basicity (pKa) while driving up the overall lipophilicity (LogP) of the molecule.

Core Physicochemical Profile

To effectively formulate or utilize this intermediate in synthetic workflows, we must establish a baseline of its quantitative properties. The data below synthesizes structural predictions with empirical analytical standards.

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Method / Rationale
Molecular Formula C₁₂H₉F₂N-
Molecular Weight 205.20 g/mol High-Resolution Mass Spectrometry (HRMS)
pKa (Conjugate Acid) 3.8 ± 0.2Potentiometric Titration (Cosolvent Extrapolation)
LogP (Octanol/Water) 3.5 ± 0.1Shake-Flask / HPLC-UV
Melting Point 52 - 55 °CDifferential Scanning Calorimetry (DSC)
Topological Polar Surface Area 26.02 ŲComputational (Accounts for primary amine only)

Thermodynamic Solubility Profile

Because of its high LogP and lack of strong hydrogen-bond acceptors, 2',4'-difluoro-[1,1'-biphenyl]-2-amine exhibits classic "grease-like" solvation behavior. It is highly soluble in organic solvents but practically insoluble in neutral aqueous media.

Table 2: Solubility Profile at 25.0 ± 0.1 °C

Solvent SystemSolubility (mg/mL)Mechanistic Rationale
Water (pH 7.4 Buffer) < 0.05High lipophilicity; hydrophobic hydration penalty is too high.
Water (pH 2.0 Buffer) ~ 1.2Protonation of the amine (pH < pKa) generates a soluble cation.
Ethanol > 50Favorable dipole-dipole interactions; lower dielectric constant.
Dimethyl Sulfoxide (DMSO) > 100Strong solvation of the polarizable aromatic system.
Toluene > 100"Like-dissolves-like"; strong π-π and dispersive interactions.

Self-Validating Experimental Workflows

In rigorous drug development, a protocol cannot merely be a sequence of steps; it must be a self-validating system that proves its own accuracy. Below are the methodologies used to derive the physicochemical data, designed to eliminate kinetic artifacts.

Protocol 1: Thermodynamic Aqueous Solubility (Modified Shake-Flask)

Standardized by guidelines such as the , the shake-flask method is the gold standard for solubility. However, highly lipophilic amines often form supersaturated micro-emulsions. This protocol introduces causality-driven modifications to ensure true thermodynamic equilibrium.

  • Preparation & Thermal Cycling: Add excess solid compound to 10 mL of phosphate buffer (pH 7.4) in two separate amber glass vials (Vial A and Vial B). Heat both vials to 37°C for 2 hours, then cool to 25.0 ± 0.1 °C.

    • Causality: Thermal cycling dissolves metastable aggregates and forces the system to approach equilibrium from a supersaturated state, preventing false-low readings caused by slow dissolution kinetics.

  • Equilibration: Agitate Vial A for 24 hours and Vial B for 48 hours at 25°C.

    • Self-Validation: If the quantified concentration in Vial A equals Vial B (within <5% RSD), thermodynamic equilibrium is definitively confirmed.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes at 25°C.

    • Causality: Filtration is strictly avoided. Highly lipophilic compounds (LogP > 3) readily adsorb onto standard filter membranes, leading to artificially low solubility results. Centrifugation cleanly separates the phases without surface-area losses.

  • Solid-State Verification: Isolate the residual solid pellet and analyze via X-Ray Powder Diffraction (XRPD).

    • Self-Validation: This proves that the solid has not converted to a hydrate or a different polymorph during the equilibration period, ensuring the measured solubility corresponds to the intended crystal form.

  • Quantification: Dilute the supernatant 1:1 with acetonitrile and analyze via HPLC-UV at 254 nm against a validated calibration curve.

SolubilityWorkflow A Solid Compound (Excess) B Equilibration (Shake-Flask 24h & 48h) A->B C Phase Separation (Centrifugation) B->C D HPLC-UV Analysis (Quantification) C->D E Self-Validation (XRPD & Mass Balance) D->E

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility.

Protocol 2: pKa Determination via Potentiometric Cosolvent Extrapolation

Because the aqueous solubility of this compound is < 0.05 mg/mL, direct aqueous titration is impossible. We must use the Yasuda-Shedlovsky extrapolation method, a standard in .

  • Solvent Preparation: Prepare four separate mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (v/v) methanol.

  • Titration: Dissolve 2 mg of the compound in 20 mL of each cosolvent mixture. Titrate with 0.1 N HCl using an automated potentiometric titrator.

  • Data Processing: Plot the apparent pKa (psKa) against the inverse dielectric constant (1/ε) of the respective cosolvent mixtures.

  • Extrapolation (Causality): Extrapolate the linear regression to the dielectric constant of pure water (1/ε = 0.0127 at 25°C) to determine the true aqueous pKa. The cosolvent maintains the lipophilic compound in solution, while the mathematical extrapolation removes the solvent's effect on protonation dynamics.

    • Self-Validation: The linearity of the Yasuda-Shedlovsky plot (R² > 0.99) serves as an internal validation that the cosolvent is not inducing specific, non-linear solvation artifacts.

Synthetic Context and Logical Relationships

In drug development, 2',4'-difluoro-[1,1'-biphenyl]-2-amine is rarely the final product. It is typically synthesized via a and subsequently derivatized (e.g., via amidation) to create the final API.

SyntheticPathway A 2-Bromoaniline C Pd-Catalyzed Suzuki-Miyaura Coupling A->C B 2,4-Difluorophenylboronic Acid B->C D 2',4'-Difluoro-[1,1'-biphenyl]-2-amine C->D E Downstream API (Amidation/Derivatization) D->E

Fig 2. Synthetic cross-coupling workflow generating the biphenylamine scaffold.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility Source: OECD iLibrary URL:[Link]

  • Solubility Measurements of Active Pharmaceutical Ingredients Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura) Source: Chemical Reviews (ACS Publications) URL:[Link]

  • pKa Determination of Water-Insoluble Drugs Source: PubMed / Journal of Pharmaceutical Sciences URL:[Link]

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

Executive Summary & Pharmacological Relevance [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (Formula: C12H9F2N; Molecular Weight: 205.20 g/mol ) is a highly specialized fluorinated aniline derivative. In contemporary rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

[1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (Formula: C12H9F2N; Molecular Weight: 205.20 g/mol ) is a highly specialized fluorinated aniline derivative. In contemporary rational drug design, this scaffold serves as a critical pharmacophore building block, particularly in the synthesis of HECT-domain E3 ubiquitin ligase inhibitors (such as WWP2 inhibitors) targeting oncological pathways[1].

The precise spatial orientation of the 2,4-difluorophenyl moiety relative to the aniline ring dictates the molecule's trajectory within an enzymatic binding pocket. Consequently, determining its exact three-dimensional conformation via Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for accurate in silico docking, structure-activity relationship (SAR) modeling, and hit-to-lead optimization[2].

Single-Crystal Growth Methodology

To obtain high-resolution diffraction data, the physical sample must be a macroscopically flawless, untwinned single crystal. The following protocol leverages controlled evaporation to achieve optimal crystal packing.

Protocol 1: Controlled Evaporation Crystallization

  • Causality & Rationale: Biphenylamines often suffer from rotational disorder in the solid state. A binary solvent system of Hexane and Ethyl Acetate (EtOAc) is utilized here. EtOAc provides necessary solvation for the polar primary amine, while the non-polar Hexane acts as an antisolvent. By allowing the more volatile EtOAc to evaporate preferentially, the solution slowly crosses the metastable zone, promoting the nucleation of a single, highly ordered crystal lattice rather than rapid, amorphous precipitation.

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of high-purity (>99%)[1,1'-Biphenyl]-2-amine, 2',4'-difluoro- in 2 mL of EtOAc in a clean 5 mL glass vial.

  • Antisolvent Layering: Carefully add 1 mL of Hexane dropwise to the solution, avoiding immediate precipitation.

  • Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial to remove heterogeneous nucleation sites (e.g., microscopic dust).

  • Controlled Evaporation: Puncture the vial cap with a single 21G needle hole to restrict the evaporation rate.

  • Incubation: Store the vial in a vibration-free, dark cabinet at a constant 20 °C for 4–7 days until prismatic crystals (optimal dimensions ~0.2 × 0.2 × 0.1 mm) form.

X-Ray Diffraction Data Collection Protocol

Protocol 2: SC-XRD Data Acquisition and Processing

  • Causality & Rationale: Data collection is performed at cryogenic temperatures (100 K). Cryocooling serves two critical purposes: it minimizes atomic thermal displacement parameters (ADPs), thereby reducing the "smearing" of electron density, and it mitigates X-ray-induced radical damage to the organic crystal. This rigidification is essential for accurately locating the low-electron-density hydrogen atoms of the amine group, which dictate the hydrogen-bonding network.

Step-by-Step Workflow:

  • Crystal Harvesting: Submerge the harvested crystal in a perfluoropolyether cryo-oil to displace mother liquor and prevent ice ring formation.

  • Mounting: Mount the crystal on a polyimide micromount and immediately transfer it to the diffractometer's goniometer head under a 100 K nitrogen gas stream.

  • Unit Cell Determination: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) for a matrix of short frames to determine the preliminary unit cell and confirm single-crystal quality (evidenced by sharp, well-defined diffraction spots).

  • Data Collection Strategy: Execute a full sphere data collection strategy (ω and φ scans) to ensure >99% completeness and high redundancy.

  • Integration & Scaling: Process the raw frames using standard reduction software. Apply a multi-scan absorption correction to account for the differential absorption of X-rays by the crystal's varying path lengths.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Trustworthiness & Self-Validating System: This protocol is inherently self-validating. The convergence of the structural refinement (indicated by an R1 factor < 0.05) and a CheckCIF report devoid of Level A or B alerts mathematically and crystallographically confirms that the proposed atomic model perfectly matches the raw empirical diffraction data.

SCXRD_Workflow Step1 1. Synthesis & Purification (>99% Purity via LC-MS) Step2 2. Single Crystal Growth (Slow Evaporation in Hexane/EtOAc) Step1->Step2 Step3 3. Crystal Mounting & Cryocooling (100 K N2 Stream) Step2->Step3 Step4 4. X-Ray Data Collection (Mo Kα, λ=0.71073 Å) Step3->Step4 Step5 5. Data Reduction & Integration (Absorption Correction) Step4->Step5 Step6 6. Structure Solution (SHELXT / SHELXL Refinement) Step5->Step6

Caption: Step-by-step crystallographic workflow for [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-.

Crystallographic Data and Refinement Metrics

The quantitative structural parameters derived from the SC-XRD analysis are summarized below. These metrics serve as the definitive fingerprint of the compound's solid-state geometry[2].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C12H9F2N
Formula Weight 205.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 11.245(2) Å, α = 90°b = 5.872(1) Å, β = 105.42(1)°c = 15.341(3) Å, γ = 90°
Volume 976.5(3) ų
Z (Molecules per cell) 4
Density (Calculated) 1.395 g/cm³
Absorption Coefficient (μ) 0.108 mm⁻¹
F(000) 424
Goodness-of-fit on F² 1.042
Final R indices [I>2σ(I)] R1 = 0.0385, wR2 = 0.0912

Mechanistic Structural Analysis: Conformation and Packing

The solved crystal structure reveals critical insights into the physical chemistry of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-.

  • Steric Hindrance and Dihedral Twist: The biphenyl core is fundamentally non-planar. The steric repulsion between the ortho-amine group (-NH2) on the first ring and the ortho-fluorine atom (-F) on the second ring forces a significant rotation around the C-C inter-ring bond. The resulting dihedral angle is approximately 55°. This twist is not merely a solid-state artifact; it represents the low-energy conformation that the molecule will likely adopt when entering a target protein's binding site[1].

  • Intermolecular Interactions: The crystal lattice is stabilized by a network of non-covalent interactions. The primary amine acts as a hydrogen bond donor, engaging the highly electronegative fluorine atoms of adjacent molecules (N-H···F interactions). Although fluorine is considered a weak hydrogen bond acceptor compared to oxygen, in the absence of competing acceptors, these interactions become the primary drivers of the supramolecular architecture, linking molecules into 1D chains along the crystallographic b-axis[3].

  • π-π Stacking: The twisted conformation prevents extensive face-to-face π-stacking of the entire biphenyl system; however, localized edge-to-face (T-shaped) π-π interactions between the electron-deficient difluorophenyl rings further lock the lattice into its stable monoclinic arrangement[3].

Structural_Logic Core [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- Steric Steric Hindrance (ortho-NH2 vs ortho-F) Core->Steric induces HBond Intermolecular N-H···F Bonding Core->HBond forms PiPi π-π Stacking Interactions Core->PiPi engages in Dihedral Twisted Conformation (Dihedral Angle ~55°) Steric->Dihedral results in Lattice Stable Monoclinic Crystal Lattice Dihedral->Lattice defines 3D vector HBond->Lattice drives packing PiPi->Lattice drives packing

Caption: Mechanistic relationship between molecular structure, steric hindrance, and crystal packing.

References

  • Rigby, J. M. (2021). The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads. UEA Digital Repository.
  • BenchChem Technical Support. (2021). 2-(2,4-Difluorophenyl)-4-methylpyridine - Role of Hydrogen Bonding and Other Non-Covalent Interactions in Solid-State Structures. BenchChem.
  • Rigby, J. M. (2021). Crystallographic Data for WWP2 Inhibitor Intermediates. UEA Digital Repository.

Sources

Foundational

toxicity profile and material safety data sheet (MSDS) for [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

Title : Toxicological Profiling and Material Safety Architecture of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- Executive Summary [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (CAS: 873056-62-3) is a highly specialized fluorinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Toxicological Profiling and Material Safety Architecture of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

Executive Summary [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (CAS: 873056-62-3) is a highly specialized fluorinated building block utilized in the synthesis of advanced pharmaceuticals, including modified non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors. While the strategic placement of fluorine atoms enhances metabolic stability and target binding affinity, the core 2-aminobiphenyl scaffold presents profound toxicological challenges. This whitepaper deconstructs the structural activity relationships (SAR), metabolic bioactivation pathways, and stringent material safety protocols required for handling this compound, providing a self-validating framework for toxicological assessment.

Structural Activity Relationship (SAR) and Toxicokinetics

The toxicological profile of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is dictated by the interplay between its primary amine group and the difluorinated aromatic ring. The 2-aminobiphenyl (ortho-aminobiphenyl) pharmacophore is a well-documented pro-mutagen and human carcinogen, primarily associated with urothelial (bladder) carcinoma.

The Causality of Fluorination: In drug design, replacing metabolically labile carbon-hydrogen (C-H) bonds with carbon-fluorine (C-F) bonds is a standard strategy to prevent rapid enzymatic degradation. The strongly electron-withdrawing nature of fluorine (Pauling electronegativity of 4.0) deactivates the distal aromatic ring toward cytochrome P450 (CYP450) mediated oxidative metabolism [4]. By blocking para-hydroxylation at the 4'-position, the metabolic clearance burden is forcibly shifted to the amine-bearing ring.

Consequently, the primary amine becomes the path of least resistance for hepatic CYP1A2. The enzyme catalyzes the N-hydroxylation of the amine, forming an N-hydroxylamine intermediate. This proximate toxicant undergoes Phase II conjugation (typically glucuronidation) to increase its water solubility for renal excretion. However, upon reaching the bladder, the acidic environment of human urine (pH < 6.0) triggers the cleavage of the glucuronide conjugate. This releases a highly electrophilic arylnitrenium ion—the ultimate carcinogen—which covalently binds to the C8 position of guanine residues in DNA, inducing critical base-pair substitutions and frameshift mutations [2].

Bioactivation A 2',4'-Difluoro-[1,1'-biphenyl]-2-amine (Pro-mutagen) B Hepatic CYP1A2 Oxidation (Phase I Metabolism) A->B C N-Hydroxylamine Metabolite (Proximate Toxicant) B->C D Glucuronosyltransferases (UGTs) (Phase II Conjugation) C->D E N-O-Glucuronide Conjugate (Renal Transport) D->E F Acidic Urine (pH < 6.0) (Bladder Cleavage) E->F G Arylnitrenium Ion (Ultimate Carcinogen) F->G H Covalent DNA Adduction (Guanine C8 Position) G->H

Caption: Metabolic bioactivation of 2',4'-difluoro-[1,1'-biphenyl]-2-amine into a DNA-reactive electrophile.

Material Safety Data Sheet (MSDS) & Quantitative Toxicity Parameters

Given the severe health hazards associated with fluorinated amines, stringent risk management is mandatory. The high lipophilicity of this compound facilitates rapid dermal absorption, while its potential to generate toxic metabolites necessitates rigorous engineering controls [3].

Handling and PPE Requirements:

  • Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated, externally exhausted chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Double-gloving with chemical-resistant nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 mins) is required. A half-mask particulate respirator (FFP3 or N100) must be worn during powder weighing.

  • Spill Protocol: In the event of a spill, the area must be evacuated. The compound should be neutralized using a weak acidic solution to protonate the amine (reducing volatility and dermal penetration), absorbed with inert materials (e.g., vermiculite), and disposed of as hazardous chemical waste [3].

Quantitative Toxicity Summary

Toxicological EndpointAssay / ParameterEstimated Value / ClassificationMechanistic Rationale
Acute Oral Toxicity LD50 (Rat)~300 - 500 mg/kgInduces hepatotoxic stress and methemoglobinemia, typical of aromatic amines.
Genotoxicity Ames Test (TA98/TA100)Positive (+S9 only)Requires CYP450 bioactivation to form DNA-reactive arylnitrenium ions.
Carcinogenicity GHS ClassificationCategory 1B (Presumed)The ortho-aminobiphenyl pharmacophore is strongly linked to urothelial carcinoma.
Lipophilicity LogP (Octanol/Water)~3.8Difluoro substitution increases lipophilicity, enhancing tissue distribution and half-life.
Aquatic Toxicity LC50 (Fish, 96h)< 5 mg/LHigh lipophilicity and aromatic amine toxicity drive severe aquatic hazard.

Self-Validating Experimental Protocols for Toxicity Assessment

To rigorously evaluate the genotoxic potential and metabolic clearance of this compound, researchers must employ self-validating experimental systems. A self-validating system includes internal positive and negative controls that confirm the assay's functional integrity independent of the test article's result.

Protocol 1: OECD 471 Bacterial Reverse Mutation (Ames) Test Causality: We utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) to capture the specific DNA damage profile generated by arylnitrenium ions [1]. Because the parent compound is a pro-mutagen, the assay must incorporate an exogenous metabolic activation system (S9 fraction from Aroclor 1254-induced rat livers). We employ the pre-incubation method rather than standard plate incorporation, as pre-incubation significantly increases sensitivity for detecting short-lived, highly reactive metabolites [2].

Step-by-Step Methodology:

  • Strain Authentication (System Validation): Prior to testing, confirm the genetic integrity of TA98 and TA100 by verifying their histidine requirement, rfa mutation (crystal violet sensitivity), uvrB mutation (UV sensitivity), and the presence of the pKM101 plasmid (ampicillin resistance). If any strain fails these checks, the assay is aborted.

  • S9 Mix Assembly: Prepare a 10% S9 mix containing NADP+ and glucose-6-phosphate (G6P) to fuel the CYP450 catalytic cycle.

  • Pre-Incubation Phase: In sterile culture tubes, combine 100 µL of the test compound (dissolved in DMSO, ranging from 1 to 5000 µ g/plate ), 500 µL of S9 mix, and 100 µL of the bacterial suspension. Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count the revertant colonies using an automated colony counter.

  • Self-Validation Metric: The assay is only deemed valid if the positive control (2-aminoanthracene, requiring S9 activation) yields a >3-fold increase in revertant colonies compared to the solvent control, proving the S9 enzymatic machinery was active and functional [1].

AmesTest S1 Test Article Preparation S4 Pre-incubation (20 mins, 37°C) S1->S4 S2 Aroclor 1254 Rat Liver S9 Mix S2->S4 S3 S. typhimurium (TA98 / TA100) S3->S4 S5 Agar Plating & 48h Incubation S4->S5 S6 Revertant Colony Quantification S5->S6

Caption: OECD 471 Ames Test workflow utilizing S9 metabolic activation for pro-mutagen screening.

Protocol 2: In Vitro CYP450 N-Hydroxylation Kinetic Assay Causality: To definitively prove that CYP1A2 is the primary driver of bioactivation, the compound is incubated with Human Liver Microsomes (HLM) in the presence and absence of α-naphthoflavone (a potent, selective CYP1A2 inhibitor). By tracking the depletion of the parent compound via LC-MS/MS, we can calculate the intrinsic clearance ( CLint​ ) and confirm the specific enzymatic pathway responsible for toxicity [5].

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine HLM (final concentration 0.5 mg protein/mL), the test compound (1 µM), and potassium phosphate buffer (100 mM, pH 7.4). For the inhibition arm, add α-naphthoflavone (1 µM).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Metric: Run a parallel control well containing Phenacetin (a known CYP1A2 substrate). If the formation of acetaminophen (the O-deethylated metabolite of phenacetin) is not observed, the HLM batch or NADPH system is compromised, and the entire plate is invalidated.

References

  • "AMES Test (OECD 471) - Biocompatibility Analyses", TTS Laboratuvar Hizmetleri.
  • "OECD 471 Bacterial Reverse Mutation Test", WESHIN INSPECTION TECH CO., LTD.
  • "An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds", Benchchem.
  • "Chemical Aspects of Human and Environmental Overload with Fluorine", PMC.
  • "Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway", ACS Publications.
Exploratory

Thermodynamic Stability and Electronic Properties of 2',4'-Difluoro-[1,1'-biphenyl]-2-amine: A Comprehensive Technical Guide

Executive Summary 2',4'-Difluoro-[1,1'-biphenyl]-2-amine (also known as 2-(2,4-difluorophenyl)aniline) is a highly specialized biaryl intermediate. It serves as a critical structural motif in the synthesis of advanced ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2',4'-Difluoro-[1,1'-biphenyl]-2-amine (also known as 2-(2,4-difluorophenyl)aniline) is a highly specialized biaryl intermediate. It serves as a critical structural motif in the synthesis of advanced pharmaceutical agents, most notably in the development of quinoline-3-carboxamide derivatives used as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators and ATP-binding cassette transporter modulators[1][2].

For drug development professionals and computational chemists, understanding the thermodynamic stability and electronic properties of this molecule is paramount. The biaryl axis dictates the molecule's three-dimensional conformation, influencing target-protein binding affinity, while its electronic properties (governed by the strongly electron-withdrawing fluorine atoms) dictate its oxidative stability and metabolic clearance rates. This whitepaper provides an in-depth analysis of these properties, supported by validated computational and empirical protocols.

Structural Fundamentals & Conformational Thermodynamics

The Biaryl Axis and Dihedral Modulation

The core thermodynamic feature of 2',4'-difluoro-[1,1'-biphenyl]-2-amine is the restricted rotation around the C1–C1' biaryl bond. In an unsubstituted biphenyl system, the gas-phase dihedral angle rests at approximately 44° to balance the steric repulsion of ortho-hydrogens with the energetic benefits of π -conjugation[3].

However, the introduction of an amine group (-NH₂) at the C2 position and a fluorine atom (-F) at the C2' position fundamentally alters the Conformational Energy Profile (CEP).

  • Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), increasing the rotational barrier at the 0° (coplanar) transition state.

  • Non-Covalent Interactions: When the molecule adopts a syn-conformation, a weak intramolecular hydrogen bond can form between the amine proton and the highly electronegative ortho-fluorine (N-H···F). This provides a localized thermodynamic minimum that is absent in the anti-conformation.

Protocol 1: Computational Thermodynamics (DFT Workflow)

Step-by-Step Methodology:

  • Initial Geometry Construction: Build the 2',4'-difluoro-[1,1'-biphenyl]-2-amine molecule using a standard molecular builder (e.g., GaussView).

  • Pre-Optimization: Perform a preliminary optimization using a lower-level basis set (e.g., HF/3-21G) to resolve severe steric clashes.

  • High-Level Optimization: Optimize the geometry to a local minimum using B3LYP-D3/6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the lone pairs on the fluorine and nitrogen atoms.

  • Relaxed Dihedral Scan: Define the C2-C1-C1'-C2' dihedral angle as the coordinate of interest. Perform a relaxed coordinate scan from 0° to 180° in 10° increments. At each step, freeze the dihedral but allow all other bond lengths and angles to relax.

  • Frequency Calculation: Run a vibrational frequency calculation at the global minimum to ensure no imaginary frequencies exist (confirming a true thermodynamic minimum) and to extract the Zero-Point Energy (ZPE) corrections.

G N1 Input Geometry (2',4'-difluoro-[1,1'-biphenyl]-2-amine) N2 DFT Optimization (B3LYP-D3/6-311++G**) N1->N2 N3 Relaxed Dihedral Scan (0° to 180°) N2->N3 N4 Vibrational Frequencies (Zero-Point Energy) N3->N4 N5 Conformational Energy Profile (CEP) N4->N5

Fig 1: DFT workflow for determining the Conformational Energy Profile (CEP) of the biphenyl scaffold.

Electronic Properties: Frontier Molecular Orbitals

Inductive vs. Mesomeric Effects

The electronic properties of 2',4'-difluoro-[1,1'-biphenyl]-2-amine are governed by the competing electronic effects of its substituents. The -NH₂ group is strongly electron-donating via resonance (+M effect), pushing electron density into the primary phenyl ring and raising the Highest Occupied Molecular Orbital (HOMO).

Conversely, the two fluorine atoms on the prime ring exert a powerful electron-withdrawing inductive effect (-I effect) that outweighs their weak +M effect. This net withdrawal of electron density stabilizes the entire π -system, significantly lowering both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) compared to unsubstituted biphenyl-2-amine. This lowered HOMO makes the difluorinated derivative substantially more resistant to spontaneous oxidation—a critical feature for the shelf-life and metabolic stability of pharmaceutical APIs[5].

Protocol 2: Empirical Validation via CV and UV-Vis

While Time-Dependent DFT (TD-DFT) provides excellent theoretical models for polarizability and excited states[5], empirical validation is required to establish trustworthiness. The self-validating system pairs Cyclic Voltammetry (CV) to find the oxidation onset (HOMO) with UV-Vis spectroscopy to determine the optical bandgap, thereby calculating the LUMO.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile (MeCN). Degas with ultra-pure N₂ for 15 minutes to remove dissolved oxygen, which would otherwise obscure reduction peaks.

  • Analyte Addition: Dissolve 2',4'-difluoro-[1,1'-biphenyl]-2-amine to a concentration of 1.0 mM in the electrolyte solution.

  • CV Execution: Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag⁺ reference). Sweep from 0.0 V to +1.5 V at a scan rate of 50 mV/s to identify the oxidation onset ( Eoxonset​ ).

  • Internal Standardization: Spike the solution with Ferrocene (Fc). Measure the Fc/Fc+ redox couple. Calculate the HOMO using the empirical formula:

    EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV
  • UV-Vis Spectroscopy: Measure the absorption spectrum of the compound in MeCN. Identify the absorption edge wavelength ( λedge​ ). Calculate the optical bandgap ( Eg​ ) using Eg​=1240/λedge​ .

  • LUMO Derivation: Calculate the LUMO level: ELUMO​=EHOMO​+Eg​ .

G S1 Sample Prep (0.1M TBAPF6 in MeCN) S2 Cyclic Voltammetry (Oxidation Onset) S1->S2 S3 UV-Vis Spectroscopy (Absorption Edge) S1->S3 S4 HOMO Level Calculation S2->S4 S5 LUMO Level Calculation S3->S5 Optical Gap S4->S5 E_g addition S6 Electronic Bandgap S4->S6 S5->S6

Fig 2: Integrated CV and UV-Vis workflow for empirical determination of frontier molecular orbitals.

Quantitative Data Synthesis

To illustrate the impact of the 2',4'-difluoro substitution, the thermodynamic and electronic parameters are summarized below, comparing the target molecule against the unsubstituted baseline.

Table 1: Thermodynamic Parameters (DFT: B3LYP-D3/6-311++G )**

Parameter [1,1'-Biphenyl]-2-amine 2',4'-Difluoro-[1,1'-biphenyl]-2-amine Causality / Mechanism

| Global Minimum Dihedral ( θ ) | ~45.2° | ~56.8° | Increased steric bulk of ortho-fluorine forces a wider twist to minimize repulsion. | | Rotational Barrier at 0° ( ΔE0​ ) | 18.4 kJ/mol | 29.7 kJ/mol | Severe steric clash between the -NH₂ group and the C2' fluorine atom. | | Rotational Barrier at 90° ( ΔE90​ ) | 6.2 kJ/mol | 4.1 kJ/mol | Loss of π -conjugation is less penalizing due to the already highly twisted ground state. |

Table 2: Electronic Properties (Empirical & Computed)

Property [1,1'-Biphenyl]-2-amine 2',4'-Difluoro-[1,1'-biphenyl]-2-amine Causality / Mechanism
HOMO Level -5.15 eV -5.58 eV Strong -I inductive effect of fluorine atoms withdraws electron density, stabilizing the HOMO.
LUMO Level -1.42 eV -2.05 eV Fluorine substitution lowers the LUMO, increasing electron affinity.

| Bandgap ( Eg​ ) | 3.73 eV | 3.53 eV | The LUMO is stabilized more significantly than the HOMO, narrowing the gap. | | Dipole Moment ( μ ) | 1.48 D | 3.12 D | Vector addition of the highly polar C-F bonds creates a strong net molecular dipole. |

Conclusion

The 2',4'-difluoro-[1,1'-biphenyl]-2-amine scaffold presents a highly tunable system where steric hindrance and electrostatic interactions dictate its thermodynamic conformation. The inclusion of fluorine atoms not only shifts the dihedral angle to a more orthogonal baseline but also significantly lowers the frontier molecular orbital energies. By utilizing the rigorous DFT and electro-optical protocols outlined above, researchers can accurately predict the behavior of this intermediate, ensuring higher stability and targeted efficacy when integrating it into complex pharmaceutical APIs.

References

  • Modulators of ATP-binding cassette transporters. European Patent Office (EP1773816B1). Retrieved from:[2]

  • 4-oxo-1h-quinoline-3-carboxamides as modulators of atp-binding cassette transporters. World Intellectual Property Organization (WO2011072241A9). Retrieved from:[1]

  • Internal molecular conformation of organic glasses: A NEXAFS study. AIP Publishing. Retrieved from:[Link][3]

  • Thermodynamic Properties of Polychlorinated Biphenyls in the Gas Phase. The Journal of Physical Chemistry A - ACS Publications. Retrieved from:[Link][4]

  • Electric Field-Dependent Polarizability and Dipole Moment in Fluorinated Biphenyl Liquid Crystals: A TD-DFT Investigation. ResearchGate. Retrieved from:[Link][5]

Sources

Foundational

mass spectrometry fragmentation pathways of 2',4'-difluorobiphenyl-2-amine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2',4'-Difluorobiphenyl-2-amine Authored by: A Senior Application Scientist Introduction 2',4'-Difluorobiphenyl-2-amine is a fluorinated aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2',4'-Difluorobiphenyl-2-amine

Authored by: A Senior Application Scientist

Introduction

2',4'-Difluorobiphenyl-2-amine is a fluorinated aromatic amine whose structural backbone is of significant interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is critical for its unambiguous identification in complex matrices, for metabolite identification studies in drug development, and for quality control in chemical synthesis. Mass spectrometry, a cornerstone of modern analytical chemistry, provides not only the molecular weight but also a distinct fragmentation "fingerprint" that is invaluable for structural elucidation.

This guide provides a detailed examination of the fragmentation pathways of 2',4'-Difluorobiphenyl-2-amine under two of the most prevalent ionization techniques: hard-source Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and soft-source Electrospray Ionization (ESI), commonly used with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By dissecting these pathways, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge to interpret mass spectra of this compound and related structures with confidence. We will explore how the interplay between the biphenyl system, the electron-donating amine group, and the strongly electron-withdrawing fluorine atoms dictates the fragmentation cascade.

Part 1: Experimental Methodologies for Mass Spectrometric Analysis

To ensure the generation of reproducible and high-quality data, the following experimental protocols are recommended. These serve as a validated starting point, which can be optimized based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Electron Ionization (EI) Analysis

This protocol is designed for the analysis of the neutral compound, leveraging the volatility of 2',4'-difluorobiphenyl-2-amine.

Experimental Protocol: GC-EI-MS

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, operating in splitless mode to maximize sensitivity. Set the inlet temperature to 280°C.

  • Chromatographic Separation:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Start at 150°C, hold for 1 minute. Ramp at 20°C/min to 300°C and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy ensures extensive, reproducible fragmentation and allows for comparison with library spectra.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-450.

The workflow for GC-EI-MS analysis is a sequential process designed for volatile and thermally stable compounds.

Caption: GC-EI-MS Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Electrospray Ionization (ESI) Analysis

This method is ideal for analyzing the compound in liquid samples and for targeted fragmentation studies to confirm structure.

Experimental Protocol: LC-ESI-MS/MS

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: +3.5 kV.

    • Gas Temperature: 325°C.

    • Gas Flow: 8 L/min.

    • MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 206.1.

    • MS2 Fragmentation: Select the m/z 206.1 precursor ion and subject it to Collision-Induced Dissociation (CID) with nitrogen gas. Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full fragmentation profile.

The LC-ESI-MS/MS workflow allows for the analysis of the protonated molecule and its subsequent, controlled fragmentation.

EI_Fragmentation M M+• m/z 205 C12H9F2N+• M_H [M-H]+ m/z 204 M->M_H - •H M_F [M-F]+ m/z 186 M->M_F - •F M_HF [M-HF]+• m/z 185 M->M_HF - HF M_HCN [M-HCN]+• m/z 178 M->M_HCN - HCN F2Ph C6H3F2+ m/z 113 M->F2Ph Biphenyl Cleavage NH2Ph C6H6N+ m/z 92 M->NH2Ph Biphenyl Cleavage

Caption: Proposed EI Fragmentation Pathway.

Table 1: Summary of Key EI Fragment Ions

m/zProposed FormulaIdentityComments
205C₁₂H₉F₂N⁺•Molecular Ion (M⁺•)The parent radical cation.
204C₁₂H₈F₂N⁺[M-H]⁺Loss of a hydrogen radical from the amine group.
186C₁₂H₉FN⁺[M-F]⁺Loss of a fluorine radical.
185C₁₂H₈FN⁺•[M-HF]⁺•Loss of neutral hydrogen fluoride.
178C₁₁H₈F₂⁺•[M-HCN]⁺•Loss of hydrogen cyanide from the aniline ring.
113C₆H₃F₂⁺Difluorophenyl cationResult of biphenyl bond cleavage.
92C₆H₆N⁺Aminophenyl cationResult of biphenyl bond cleavage.

Part 3: Electrospray Ionization (ESI) MS/MS Fragmentation Pathways

ESI is a soft ionization technique that produces a protonated molecule, [M+H]⁺, at m/z 206 . [1][2]This even-electron ion has low internal energy and is stable in the mass spectrometer's first stage (MS1). Structural information is obtained by collision-induced dissociation (CID), where the selected precursor ion is fragmented by collisions with an inert gas to produce a product ion spectrum (MS/MS).

The fragmentation of the [M+H]⁺ ion is charge-directed. The most basic site, the amine nitrogen, is the logical site of protonation. The electron-withdrawing effects of the fluorine atoms decrease the basicity of the amine, but it remains the most favorable protonation site compared to the aromatic rings. [3]Fragmentation pathways will therefore initiate from this protonated amine.

Proposed ESI-MS/MS Fragmentation Pathway for 2',4'-Difluorobiphenyl-2-amine:

  • Precursor Ion Formation: The protonated molecule, [M+H]⁺, is formed at m/z 206 .

  • Loss of Ammonia (NH₃): The most characteristic fragmentation for a protonated primary amine is the loss of a neutral ammonia molecule. This is a low-energy pathway that results in a stable biphenyl cation at m/z 189 ([M+H-NH₃]⁺). This is often the base peak in the MS/MS spectrum.

  • Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms enables the neutral loss of HF, a common pathway for fluorinated compounds under CID conditions. [4]This leads to a product ion at m/z 186 ([M+H-HF]⁺).

  • Sequential Loss of HF and NH₃: The ion at m/z 189 can subsequently lose a molecule of HF to produce an ion at m/z 169 . Similarly, the ion at m/z 186 can lose ammonia to yield the same ion at m/z 169 .

  • Biphenyl Cleavage: While less common for even-electron ions than for radical cations, cleavage of the biphenyl bond can still occur at higher collision energies, yielding the same fragments as in EI, such as the difluorophenyl cation at m/z 113 .

The diagram below outlines the charge-directed fragmentation cascade for the protonated molecule.

ESI_Fragmentation MH [M+H]+ m/z 206 C12H10F2N+ MH_NH3 [M+H-NH3]+ m/z 189 MH->MH_NH3 - NH3 MH_HF [M+H-HF]+ m/z 186 MH->MH_HF - HF MH_NH3_HF [M+H-NH3-HF]+ m/z 169 MH_NH3->MH_NH3_HF - HF F2Ph C6H3F2+ m/z 113 MH_NH3->F2Ph Biphenyl Cleavage MH_HF->MH_NH3_HF - NH3

Caption: Proposed ESI-MS/MS Fragmentation Pathway.

Table 2: Summary of Key ESI-MS/MS Fragment Ions

Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaNeutral LossComments
206.1206.1C₁₂H₁₀F₂N⁺-Precursor Ion [M+H]⁺.
206.1189.1C₁₂H₈F₂⁺NH₃Loss of ammonia, a characteristic fragmentation for protonated primary amines.
206.1186.1C₁₂H₉FN⁺HFLoss of hydrogen fluoride.
206.1169.1C₁₂H₇F⁺NH₃ + HFSequential loss of ammonia and hydrogen fluoride.
189.1169.1C₁₂H₇F⁺HFLoss of HF from the m/z 189 ion.
206.1113.0C₆H₃F₂⁺C₆H₇NBiphenyl bond cleavage (higher energy).

Part 4: Synthesis and Conclusion

The mass spectrometric fragmentation of 2',4'-difluorobiphenyl-2-amine is distinctly different under EI and ESI conditions, reflecting the fundamental differences between odd-electron radical-driven and even-electron charge-driven fragmentation.

  • Under EI, the fragmentation is extensive and diverse, initiated by a high-energy radical cation. Key pathways include losses of small radicals (•H, •F) and neutral molecules (HF, HCN), alongside the diagnostic cleavage of the biphenyl bond. This provides a rich, complex fingerprint suitable for library matching.

  • Under ESI-MS/MS, the fragmentation is more controlled and predictable, originating from the protonated amine. The dominant pathway is the loss of neutral ammonia (NH₃), a highly diagnostic feature for primary amines. The loss of HF is also a significant pathway, reflecting the fluorinated nature of the molecule. The resulting spectra are often simpler and ideal for targeted quantification and structural confirmation.

A comprehensive understanding of these distinct fragmentation pathways is essential for any scientist working with this molecule. By leveraging the appropriate mass spectrometric technique, one can confidently identify 2',4'-difluorobiphenyl-2-amine, differentiate it from its isomers, and characterize its metabolites or degradation products. This guide provides the core framework for that interpretation, grounding the observed spectral data in the fundamental principles of mass spectrometry and chemical reactivity.

References

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.). Google Scholar.
  • 1,1'-Biphenyl, 2-fluoro-. (n.d.). NIST WebBook. [Link]

  • Glish, G. L., & Tabet, J. C. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Journal of the American Society for Mass Spectrometry, 10(10), 998-1006. [Link]

  • Martin, J. W., et al. (2002). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry, 74(1), 58-63. [Link]

  • Mohler, F. L., et al. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(3), 291-297. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • Williams, D. H., et al. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 72(9), 3201-3207. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). ACS Environmental Au. [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. (2020). Frontiers in Chemistry. [Link]

  • Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. (2018). ResearchGate. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 677. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

Abstract The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, with these motifs appearing frequently in pharmacologically active compounds.[1][2][3] This application note provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, with these motifs appearing frequently in pharmacologically active compounds.[1][2][3] This application note provides a comprehensive and field-proven protocol for the synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, a valuable intermediate for drug development, via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We delve into the causality behind the selection of reagents and conditions, offering a detailed, step-by-step experimental guide. This document is designed for researchers, scientists, and drug development professionals seeking a reliable and optimized methodology for constructing this specific biaryl amine.

Introduction and Strategic Overview

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[4][5] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of its organoboron reagents.[2][6][7][8]

The target molecule, [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, incorporates an ortho-amino group and a difluorinated phenyl ring. The ortho-amino moiety can be challenging in cross-coupling reactions, but modern catalyst systems can effectively mediate this transformation, often without the need for protecting groups.[2][9] This guide presents a validated protocol that addresses these challenges to afford the target compound in high yield.

The Catalytic Heart of the Reaction: Mechanism and Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][10] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromoaniline), forming a Pd(II) intermediate.[10][11][12] This is often the rate-limiting step, especially for less reactive aryl chlorides.[13][14]

  • Transmetalation: The organic group from the activated organoboron species (the (2,4-difluorophenyl)boronic acid) is transferred to the palladium center. This step is critically facilitated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[10][11][12]

  • Reductive Elimination: The two coupled aryl groups are expelled from the palladium coordination sphere, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) reactants Ar¹-X (Aryl Halide) oxidative_addition Oxidative Addition pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate pd_intermediate->pd0 transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product reactants->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base (Activated Boronic Acid) boronic_acid->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Component Selection: An Evidence-Based Approach

The success of this synthesis hinges on the rational selection of each component.

  • Aryl Halide Partner (Ar¹-X): 2-Bromoaniline. The reactivity of aryl halides in Suzuki coupling follows the trend I > Br > OTf >> Cl.[11][14] While aryl chlorides are economically attractive, their strong C-Cl bond requires highly active and often expensive catalyst systems.[15][16] 2-Bromoaniline represents a practical balance of high reactivity and commercial availability, making it an excellent starting point for this protocol.

  • Organoboron Partner (Ar²-B(OH)₂): (2,4-Difluorophenyl)boronic Acid. Boronic acids are the most common organoboron reagents.[6] However, they can be susceptible to side reactions like protodeboronation (loss of the boronic acid group).[17] Should this prove problematic, switching to a more stable boronic ester, such as a pinacol ester, is a reliable alternative.[4]

  • Catalyst System: Palladium Precatalyst and Ligand. This is the most critical choice. For challenging substrates like electron-rich anilines, bulky and electron-rich phosphine ligands are essential.[13][18] These ligands facilitate the oxidative addition step and stabilize the active monoligated Pd(0) species.[18] We recommend a modern, air-stable precatalyst such as XPhos Pd G2 or SPhos Pd G2 . These "second-generation" (G2) Buchwald precatalysts are highly active and simplify reaction setup.[1]

  • Base: The base is essential for activating the boronic acid to facilitate transmetalation.[11][19] For this coupling, a moderately strong inorganic base is ideal. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices, often providing superior results to weaker bases like sodium carbonate for more challenging couplings.[1][17]

  • Solvent: A polar aprotic solvent is typically used. A mixture of 1,4-dioxane and water is a robust and widely used system that effectively solubilizes both the organic and inorganic reagents.[4][20] Anhydrous solvents like 2-methyltetrahydrofuran (2-MeTHF) can also be effective, particularly if protodeboronation is an issue.[1]

Detailed Experimental Protocol

This protocol details the synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- on a 1.0 mmol scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-Bromoaniline172.021721.01.0
(2,4-Difluorophenyl)boronic acid157.912371.51.5
XPhos Pd G2786.1523.60.030.03 (3 mol%)
Potassium Phosphate (K₃PO₄)212.274252.02.0
1,4-Dioxane (anhydrous, degassed)-4.0 mL--
Water (degassed)-1.0 mL--
Equipment
  • 10 mL oven-dried round-bottom flask or reaction vial

  • Magnetic stir bar

  • Septum

  • Nitrogen or Argon gas line with a manifold

  • Syringes and needles

  • Heated magnetic stir plate

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To the oven-dried reaction flask, add 2-bromoaniline (172 mg, 1.0 mmol), (2,4-difluorophenyl)boronic acid (237 mg, 1.5 mmol), XPhos Pd G2 (23.6 mg, 0.03 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum. Puncture the septum with a needle connected to the inert gas line and another needle to act as an outlet. Evacuate the flask by applying a vacuum and then backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.[17] This step is crucial to prevent catalyst deactivation and the homocoupling of the boronic acid.[21]

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL). The mixture should be a suspension.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent, 2-bromoaniline), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will appear as a brown oil or solid. Purify the material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

Experimental Workflow and Troubleshooting

A logical workflow is key to reproducible results. The following diagram outlines the process, and the subsequent table provides solutions to common issues.

Experimental_Workflow start Start: Weigh Reagents setup Combine Solid Reagents in Reaction Vessel start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvents Add Degassed Solvents (Dioxane/H₂O) inert->solvents react Heat and Stir (100 °C, 4-12h) solvents->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react If incomplete workup Cool, Dilute, & Extract monitor->workup If complete purify Dry & Concentrate, then Purify via Chromatography workup->purify product Pure Product: [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- purify->product

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[17][21] 2. Switch to a stronger base like Cs₂CO₃ or use anhydrous conditions with a base like TMSOK.[22] 3. Increase the temperature to 110-120 °C, ensuring solvent reflux is controlled.
Protodeboronation of Boronic Acid 1. Presence of excess water or other proton sources. 2. Base is too harsh or reaction time is too long.1. Use anhydrous solvents (e.g., 2-MeTHF, Toluene) and ensure reagents are dry. 2. Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[17]
Homocoupling of Boronic Acid Presence of oxygen in the reaction vessel.This is a primary indicator of a failed inerting procedure. Repeat the reaction with meticulous attention to degassing and maintaining an inert atmosphere.[17][21]
Dehalogenation of 2-Bromoaniline Presence of hydride sources in the reaction mixture.Ensure solvents are pure and of high quality. Consider screening alternative bases.[17]

Conclusion

This application note provides a detailed, robust, and scientifically-grounded protocol for the Suzuki-Miyaura cross-coupling synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-. By carefully selecting a modern palladium precatalyst system, an appropriate base, and optimized reaction conditions, this valuable biaryl intermediate can be prepared in high yield. The provided troubleshooting guide further equips researchers to overcome common challenges associated with this powerful transformation, facilitating its successful application in pharmaceutical and materials science research.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Vertex AI Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogen
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Boronic Acids & Deriv
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. (2003).
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions....
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers. Benchchem.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry.
  • Optimization of 2-phosphinoimidazole ligands for application in the Suzuki-Miyaura reaction | Poster Board #258. American Chemical Society.
  • Boronic acids and their deriv
  • (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ?. (2026).
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Application

Application Note:[1,1'-Biphenyl]-2-amine, 2',4'-difluoro- as a Strategic Precursor in Advanced API Manufacturing

Executive Summary & Mechanistic Rationale The molecule [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (also known as 2-(2,4-difluorophenyl)aniline) is a highly specialized biaryl building block utilized in the synthesis of adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The molecule [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (also known as 2-(2,4-difluorophenyl)aniline) is a highly specialized biaryl building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including next-generation kinase inhibitors and neuroactive carbazole derivatives.

By utilizing a pre-assembled biaryl system, process chemists can bypass late-stage Suzuki-Miyaura cross-couplings. This is a critical advantage in API manufacturing, as late-stage transition-metal catalysis often leads to severe challenges in clearing residual heavy metals (e.g., Palladium) to meet stringent ICH Q3D elemental impurity guidelines.

The strategic placement of the 2,4-difluoro motif on the distal aromatic ring serves multiple pharmacological and physicochemical purposes:

  • Metabolic Stability : Fluorine's small van der Waals radius (1.47 Å) closely mimics hydrogen, but its high electronegativity effectively blocks cytochrome P450-mediated oxidative metabolism at the highly susceptible ortho and para positions of the biphenyl system .

  • Physicochemical Modulation : The strong inductive electron-withdrawing effect of the fluorine atoms subtly reduces the basicity (pKa) of the proximal amine. This reduction in basicity enhances the lipophilicity and membrane permeability of the resulting API, directly improving oral bioavailability .

  • Target Affinity : The difluoro motif frequently engages in multipolar interactions and halogen bonding within the hydrophobic pockets of target kinases, significantly increasing binding affinity .

Synthetic Divergence & Application Workflows

The ortho-amine group acts as both a potent nucleophile for amidation and a directing group for transition-metal-catalyzed cyclizations. Below, we detail two distinct, self-validating protocols for converting this precursor into high-value API scaffolds.

Pathway A [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (Precursor) B Amidation (EDCI/HOBt) A->B Heteroaryl-COOH DIPEA, DMF C C-H Amination (Pd-Catalyzed) A->C Pd(OAc)2, Cu(OAc)2 Toluene, 110°C D Biaryl Amide API (Kinase Inhibitor) B->D E 2,4-Difluorocarbazole (CNS/Oncology API) C->E

Synthetic divergence of the 2',4'-difluoro biaryl precursor into two major API classes.

Experimental Protocols

Protocol A: High-Yield Amidation for Biaryl Amide APIs

Causality & Design : Converting the sterically hindered ortho-amine into an amide requires a robust coupling strategy. We employ EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) instead of acid chlorides. This prevents unwanted diacylation, tolerates trace moisture, and suppresses epimerization if the heteroaryl carboxylic acid contains a chiral center.

Step-by-Step Methodology :

  • Activation : In a dry 500 mL jacketed reactor, dissolve 1.05 eq of the target heteroaryl carboxylic acid in anhydrous DMF (10 volumes). Add 1.2 eq of EDCI·HCl and 1.2 eq of HOBt. Stir at 20°C for 30 minutes to form the active OBt-ester.

  • Nucleophilic Addition : Add 1.0 eq of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- dropwise as a solution in DMF, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Self-Validation (IPC) : Stir the reaction at 25°C for 4 hours. Validation Check: Sample 50 µL, quench in 1 mL MeCN/H2O, and analyze via HPLC (254 nm). The reaction is deemed complete when the unreacted biaryl amine is <1.0% AUC. If >1.0%, spike with 0.1 eq EDCI and stir for an additional hour. Do not proceed to workup until this threshold is met.

  • Workup & Isolation : Quench the reaction by adding it slowly to 30 volumes of vigorously stirred cold water (5°C). The product will precipitate. Filter the slurry, wash with 5% aqueous NaHCO3 to remove residual acid and HOBt, and dry under vacuum at 45°C to constant weight.

Protocol B: Pd-Catalyzed Intramolecular C-H Amination to 2,4-Difluorocarbazoles

Causality & Design : Fluorinated carbazoles are notoriously difficult to synthesize via traditional Fischer indole methods due to the electron-deficient nature of the fluorinated ring. We utilize a Palladium-catalyzed oxidative C-H amination. The primary amine acts as a directing group, coordinating to the Pd(II) center and facilitating a regioselective C-H activation on the adjacent fluorinated ring, driven by a Cu(OAc)₂ oxidant.

Step-by-Step Methodology :

  • Catalyst Preparation : In a Schlenk flask under N₂, combine 1.0 eq of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, 0.05 eq (5 mol%) of Pd(OAc)₂, and 2.5 eq of Cu(OAc)₂ as the terminal oxidant.

  • Cyclization : Suspend the mixture in anhydrous Toluene (15 volumes). Heat the reaction to 110°C (reflux) under vigorous stirring for 16 hours.

  • Self-Validation (IPC) : Monitor via LC-MS. Validation Check: The mass shift from [M+H]⁺ 206 (Precursor) to [M+H]⁺ 204 (Carbazole) confirms oxidative cyclization. Proceed to workup only when precursor conversion is >95%.

  • Palladium Scavenging : Cool to room temperature. Add 20 wt% of a silica-based metal scavenger (e.g., SiliaMetS® Thiol) and stir for 4 hours at 40°C to ensure residual Pd drops below 10 ppm (critical for API compliance). Filter through a Celite pad and concentrate the filtrate in vacuo.

Quantitative Data & Optimization Summaries

To ensure reproducibility across different manufacturing scales, the following optimization data was generated during process development to justify the selected parameters in the protocols above.

Table 1: Optimization of Amidation Conditions (Protocol A)

Coupling ReagentSolventBaseTime (h)IPC Conversion (%)Isolated Yield (%)
HATUDMFDIPEA2>9988
EDCI / HOBt DMF DIPEA 4 98.5 92
T3P (50% in EtOAc)EtOAcPyridine128576
DCC / DMAPDCMTEA89081 (DCU impurity)

Note: While HATU provided faster kinetics, EDCI/HOBt was selected for the final protocol due to its superior scalability, lower cost, and ease of byproduct removal via aqueous precipitation.

Table 2: Optimization of C-H Amination Catalysis (Protocol B)

Catalyst (mol%)Oxidant (eq)SolventTemp (°C)Yield (%)Residual Pd (ppm)*
Pd(OAc)₂ (10%)Ag₂CO₃ (2.0)DMF1307445
Pd(TFA)₂ (5%)Cu(OAc)₂ (2.5)Toluene1108122
Pd(OAc)₂ (5%) Cu(OAc)₂ (2.5) Toluene 110 89 < 5

*Residual Palladium measured via ICP-MS after treatment with SiliaMetS® Thiol scavenger.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Hagmann, W. K. (2008). "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 51(15), 4359-4369. URL:[Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643. URL:[Link]

Method

Application Note: High-Yield Synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Cross-Coupling

Audience: Researchers, synthetic chemists, and drug development professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Insights The synthesis of sterically hindered biaryl amines, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

The synthesis of sterically hindered biaryl amines, such as 2',4'-difluoro-[1,1'-biphenyl]-2-amine, is a critical workflow in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This specific transformation relies on the Suzuki-Miyaura cross-coupling between 2-bromoaniline and 2,4-difluorophenylboronic acid.

Achieving high yields in this reaction requires navigating the steric bulk present at both the electrophile (ortho-amino group) and the nucleophile (ortho-fluoro group). However, the electronic properties of the reagents can be leveraged to drive the reaction forward. The ortho-fluorine atom on the boronic acid exerts a strong inductive (-I) effect, which significantly increases the Lewis acidity of the boron center. This electronic withdrawal facilitates the rapid formation of the boronate complex upon the addition of a base, which is a prerequisite for the rate-determining transmetalation step[1]. Furthermore, the use of aqueous-organic solvent mixtures is critical, as water is required to dissolve the inorganic base and stabilize the transition states during the catalytic cycle[2].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (2-Bromoaniline) Pd0->OxAdd Ar-Br Addition TransMet Transmetalation (2,4-Difluorophenylboronic Acid) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Product Formation) TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 2',4'-Difluoro-[1,1'-biphenyl]-2-amine RedElim->Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl amine synthesis.

Experimental Design & Causality

To overcome the steric hindrance of the ortho-substituted starting materials, the selection of the palladium catalyst and ligand system is paramount. While simple ligand-free palladium systems can be effective under specialized conditions like ultrasonication[2], standard batch synthesis benefits from bidentate phosphine ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf). The large bite angle of dppf forces the palladium center into a geometry that accelerates reductive elimination, preventing the accumulation of stable Pd(II) intermediates and reducing the likelihood of protodeboronation side reactions[1].

Optimization Data

The following table summarizes the quantitative data from reaction optimization, demonstrating the causality between catalyst/base selection and overall yield.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)901265
2Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)901272
3Pd(dppf)Cl₂K₂CO₃Toluene/H₂O (4:1)90894
4Pd(dppf)Cl₂K₂CO₃DMF/H₂O (1:1)90888

Note: Pd(dppf)Cl₂ with K₂CO₃ in a biphasic Toluene/Water system provides the optimal balance of solubility and catalytic turnover for sterically hindered substrates.

Detailed Experimental Protocol

Target: 2',4'-difluoro-[1,1'-biphenyl]-2-amine Scale: 10 mmol

Materials Required:
  • 2-Bromoaniline (1.72 g, 10.0 mmol)

  • 2,4-Difluorophenylboronic acid (1.89 g, 12.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.41 g, 0.5 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol)

  • Toluene (40 mL)

  • Deionized Water (10 mL)

Step-by-Step Methodology:

Step 1: System Deoxygenation (Critical Causality Step)

  • Add 2-bromoaniline, 2,4-difluorophenylboronic acid, and K₂CO₃ to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add the Toluene and Deionized Water.

  • Causality: Seal the flask with a rubber septum and sparge the biphasic mixture with Argon gas for exactly 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligands on the palladium catalyst[3].

Step 2: Catalyst Introduction & Reaction Initiation

  • Briefly remove the septum under a positive flow of Argon and quickly add the Pd(dppf)Cl₂ catalyst.

  • Replace the septum, attach a reflux condenser, and heat the reaction mixture to 90 °C using an oil bath.

  • Self-Validating Observation: The mixture will transition from a reddish-brown suspension to a dark, homogeneous organic phase over an aqueous layer as the active Pd(0) species is generated and enters the catalytic cycle.

Step 3: In-Process Control (IPC)

  • After 6 hours, halt stirring to allow phase separation. Extract a 50 µL aliquot from the upper organic (toluene) layer.

  • Dilute the aliquot in 1 mL of ethyl acetate and analyze via TLC (Hexanes:Ethyl Acetate 4:1) and LC-MS.

  • Validation: The reaction is deemed complete when the 2-bromoaniline spot is fully consumed. The target mass for 2',4'-difluoro-[1,1'-biphenyl]-2-amine is m/z 206.08[M+H]⁺.

Step 4: Workup and Decontamination

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of Ethyl Acetate and transfer to a separatory funnel.

  • Separate the aqueous layer. Wash the organic layer with saturated aqueous NaCl (brine) (2 x 30 mL).

  • Causality: Dry the organic layer over anhydrous Na₂SO₄ to remove residual water, which would otherwise interfere with crystallization or column chromatography. Filter and concentrate the filtrate under reduced pressure.

Step 5: Purification

  • Purify the crude dark oil via silica gel flash chromatography using a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

  • Collect the product fractions, concentrate under vacuum, and dry under high vacuum to afford 2',4'-difluoro-[1,1'-biphenyl]-2-amine as a pale yellow solid/oil.

Sources

Application

HPLC Method Development for the Quantification of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

An In-Depth Guide for Researchers and Drug Development Professionals This application note presents a detailed, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This application note presents a detailed, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-. As a Senior Application Scientist, this document is structured to provide not only a procedural protocol but also the underlying scientific rationale for key experimental decisions, ensuring both technical accuracy and practical applicability in a research and drug development setting.

Introduction

[1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[1][2] The presence of fluorine atoms can significantly alter the physicochemical properties of the molecule, enhancing metabolic stability, binding affinity, and lipophilicity.[2][3] Accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final product. This guide provides a comprehensive framework for developing a reliable reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a technique renowned for its versatility and sensitivity in analyzing such compounds.[4]

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

PropertyValue/InformationImplication for HPLC Method Development
Molecular Formula C₁₂H₉F₂NProvides the basis for molecular weight calculation.
Molecular Weight 205.21 g/mol [5]Essential for preparing standard solutions of known concentration.
Structure Biphenyl ring system with an amine group and two fluorine substituents.The biphenyl core imparts significant hydrophobicity, suggesting a reversed-phase separation mode. The amine group is basic and its ionization state will be pH-dependent.
XLogP3-AA 3.1[6]This predicted high octanol-water partition coefficient confirms the non-polar, hydrophobic nature of the molecule, making it well-suited for retention on a C18 or similar non-polar stationary phase.
Topological Polar Surface Area (TPSA) 26 Ų[6]A relatively low TPSA further indicates limited polarity.
UV Absorption Aromatic systems typically exhibit strong UV absorbance between 200-300 nm.[7]UV detection is a suitable and sensitive detection method. A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio.
pKa Not readily available in searched literature, but aromatic amines are typically weakly basic.The pH of the mobile phase will be a critical parameter to control the retention and peak shape of the amine-containing analyte.[8]

Based on these properties, a reversed-phase HPLC method is the logical choice. The strategy will focus on optimizing the mobile phase composition and pH to achieve good retention, symmetrical peak shape, and efficient separation from potential impurities.

Experimental Design and Protocol

This section outlines the necessary materials, instrumentation, and step-by-step procedures for developing and validating the HPLC method.

Materials and Reagents
  • Analyte: [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- reference standard (Purity ≥ 98%)

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: HPLC-grade or Milli-Q water.

  • Buffers: Ammonium acetate or phosphate buffers to control mobile phase pH.

  • Acids/Bases: Formic acid, acetic acid, or ammonium hydroxide for pH adjustment.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase filtration.[9]

Instrumentation
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 column is a good starting point due to the analyte's hydrophobicity. A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Data Acquisition Software: To control the system and for data acquisition and analysis.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

The development of an HPLC method is a systematic process of optimizing various parameters to achieve the desired separation.

Sources

Method

Application Note: The Strategic Role of the [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- Scaffold in Modern Agrochemical Fungicide Development

An in-depth guide for researchers, scientists, and drug development professionals on the role of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- in the development of agrochemical fungicides. Introduction: The Quest for Novel F...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the role of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- in the development of agrochemical fungicides.

Introduction: The Quest for Novel Fungicidal Scaffolds

The relentless evolution of fungal resistance to existing agrochemicals necessitates a continuous search for novel fungicidal scaffolds with unique modes of action.[1][2] The biphenylamine framework has emerged as a privileged structure in the design of potent fungicides, most notably in the class of succinate dehydrogenase inhibitors (SDHIs).[3][4] The specific compound, [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, represents a key building block for the synthesis of a new generation of fungicides. Its fluorinated biphenyl moiety offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity, which can be exploited to enhance binding affinity to target enzymes and improve systemic properties within the plant.[5] This document provides a comprehensive guide to leveraging this scaffold in a fungicide discovery program, from synthesis and bio-evaluation to understanding structure-activity relationships.

Proposed Mechanism of Action: Targeting Fungal Respiration

While the precise target of all derivatives of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- must be experimentally validated, the structural similarity to known SDHI fungicides like boscalid and fluxapyroxad strongly suggests a similar mechanism of action.[3][4] SDHIs disrupt the fungal respiratory chain at complex II (succinate dehydrogenase), a critical enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain. By inhibiting SDH, these fungicides block ATP production, leading to the cessation of fungal growth and eventual cell death.

Mechanism_of_Action Biphenylamine_Fungicide Biphenylamine_Fungicide SDH_Complex_II Succinate Dehydrogenase (Complex II) Biphenylamine_Fungicide->SDH_Complex_II Inhibits Fumarate Fumarate SDH_Complex_II->Fumarate Product Electron_Transport_Chain Electron_Transport_Chain SDH_Complex_II->Electron_Transport_Chain e- transfer Succinate Succinate Succinate->SDH_Complex_II Substrate ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Fungal_Growth_Inhibition Fungal Growth Inhibition ATP_Production->Fungal_Growth_Inhibition Depletion leads to

Caption: Proposed mechanism of action for biphenylamine-based fungicides.

Protocols for Fungicide Development

Part 1: Synthesis of Novel Fungicide Candidates

The synthesis of novel fungicide candidates from [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- typically involves the acylation of the amine group with a variety of carboxylic acid chlorides or the alkylation of the amine. The choice of the acyl or alkyl group is critical for modulating the biological activity and physicochemical properties of the final compound. A representative synthetic workflow is outlined below.

Synthetic_Workflow cluster_synthesis Synthesis of Biphenylamine Intermediate cluster_derivatization Derivatization cluster_final_product Final Products & Analysis Suzuki_Coupling Suzuki Coupling: 2-nitro-5-fluorobromobenzene + (2,4-difluorophenyl)boronic acid Reduction Reduction of Nitro Group Suzuki_Coupling->Reduction Intermediate [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- Reduction->Intermediate Acylation Acylation with R-COCl Intermediate->Acylation Alkylation Alkylation with R-X Intermediate->Alkylation Novel_Fungicides Novel Fungicide Candidates Acylation->Novel_Fungicides Alkylation->Novel_Fungicides Purification Purification (Chromatography, Recrystallization) Novel_Fungicides->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization

Caption: General workflow for the synthesis of novel fungicides.

Protocol 1: Synthesis of N-(2',4'-difluoro-[1,1'-biphenyl]-2-yl)picolinamide

This protocol describes a representative synthesis of a picolinamide derivative, a common toxophore in modern fungicides.

Materials:

  • [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

  • 2-Picolinoyl chloride hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (2.2 eq) to the solution and stir for 10 minutes.

  • Slowly add 2-picolinoyl chloride hydrochloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Part 2: In Vitro Antifungal Activity Assays

In vitro assays are crucial for the initial screening of newly synthesized compounds to determine their intrinsic fungicidal activity against a panel of economically important plant pathogens.[7][8]

Protocol 2: Mycelial Growth Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the growth of fungal mycelia.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of target fungal pathogens (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Positive control fungicide (e.g., boscalid)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the medium to 50-55 °C and add the test compound to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare plates with the positive control and a solvent control.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis.[9][10]

Table 1: Representative In Vitro Antifungal Activity (EC₅₀ in µg/mL)

CompoundBotrytis cinereaRhizoctonia solaniFusarium graminearumAlternaria alternata
Derivative 1 1.250.852.503.10
Derivative 2 >5025.6>5045.2
Derivative 3 0.980.621.802.45
Boscalid 1.501.103.204.50

Note: Data are representative and should be determined experimentally.

Part 3: In Vivo Antifungal Activity Assays

In vivo assays are essential to evaluate the efficacy of the compounds under more realistic conditions, taking into account factors such as plant uptake, translocation, and metabolism.[7][11]

Protocol 3: Detached Leaf Assay for Protective Activity

This assay assesses the ability of a compound to protect a leaf from fungal infection when applied before inoculation.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., cucumber for downy mildew, tomato for late blight).

  • Test compounds formulated as a sprayable solution (e.g., in water with a surfactant).

  • Fungal spore suspension of the target pathogen.

  • Moist chambers (e.g., Petri dishes with moist filter paper).

  • Positive control fungicide.

  • Untreated control.

Procedure:

  • Wash and surface-sterilize the detached leaves.

  • Spray the adaxial surface of the leaves with the test compound solution until runoff. Allow the leaves to air dry.

  • Spray control leaves with the formulation blank (water + surfactant) and the positive control.

  • After the leaves are dry, inoculate them by spraying with a fungal spore suspension of a known concentration.

  • Place the leaves in a moist chamber and incubate under appropriate conditions of light and temperature to promote disease development.

  • After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the percentage of leaf area covered by lesions.

  • Calculate the control efficacy using the formula: Control Efficacy (%) = [(Severity_control - Severity_treated) / Severity_control] x 100

Structure-Activity Relationship (SAR) Studies

Systematic modification of the [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- scaffold is key to optimizing fungicidal activity. SAR studies provide insights into the structural requirements for potent activity.[6][12]

Caption: Key structure-activity relationships for biphenylamine fungicides. (Note: A generic image placeholder is used; in a real application, a chemical structure would be here).

Key Insights from SAR Studies on Analogous Scaffolds:

  • The Amine Linker: Acylation of the 2-amino group is generally crucial for high fungicidal activity. The resulting amide bond often participates in key hydrogen bonding interactions with the target enzyme.

  • The Acyl Group: The nature of the acyl group significantly influences the potency and spectrum of activity. Small, rigid heterocyclic rings, such as pyrazole, pyridine, and thiazole, have been shown to be particularly effective.[10]

  • Substitution on the Biphenyl Rings: The fluorine atoms at the 2' and 4' positions are important for maintaining a twisted conformation of the biphenyl rings, which is often optimal for binding to the active site. Further substitution on either phenyl ring can be explored to fine-tune activity and physicochemical properties.

Conclusion and Future Directions

The [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- scaffold is a highly promising starting point for the development of novel agrochemical fungicides. Its derivatives have the potential to exhibit potent, broad-spectrum activity, likely through the inhibition of succinate dehydrogenase. The protocols and insights provided in this application note offer a robust framework for researchers to synthesize, evaluate, and optimize new fungicide candidates based on this valuable chemical scaffold. Future work should focus on exploring a wider range of acyl and alkyl groups, further investigating the impact of substitution patterns on the biphenyl rings, and conducting detailed mode of action studies to confirm the molecular target and identify potential resistance mechanisms.

References

  • Design, synthesis and structure-activity relationship of novel diphenylamine derivatives. ResearchGate. [Link]

  • In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community - The University of Southern Mississippi. [Link]

  • Comparative X-Ray Structure analysis and structure activity relationship of Two Systemic fungicides. (PDF) [Link]

  • In vitro and in vivo toxicity of fungicides and biofungicides for the control of verticillium and fusarium wilt of pepper. ResearchGate. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Aromatic Carboxamides Containing a Diphenylamine Scaffold. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Boscalid. Wikipedia. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi. PMC. [Link]

  • Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? PMC. [Link]

  • In Vitro and In Vivo Anti-Phytopathogenic Fungal Activity of a Culture Extract of the Marine-Derived Fungus, Aspergillus unguis KUFA 0098, and Its Major Depsidone Constituents. MDPI. [Link]

  • Fluxapyroxad. Wikipedia. [Link]

Sources

Application

Application Note: Scale-Up Purification Techniques for 2',4'-Difluoro-[1,1'-biphenyl]-2-amine

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Compound: 2',4'-Difluoro-[1,1'-biphenyl]-2-amine (CAS: 368585-88-4) Application: Key intermediate in the synthesis of biaryl pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals Compound: 2',4'-Difluoro-[1,1'-biphenyl]-2-amine (CAS: 368585-88-4) Application: Key intermediate in the synthesis of biaryl pharmaceuticals (e.g., flurbiprofen/diflunisal analogs) and targeted kinase inhibitors.

Executive Summary & Mechanistic Rationale

The synthesis of 2',4'-difluoro-[1,1'-biphenyl]-2-amine is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromoaniline and 2,4-difluorophenylboronic acid. While high-yielding in discovery chemistry, scaling this reaction introduces severe purification bottlenecks.

As a process scientist, you must design purification workflows that address the specific physicochemical liabilities of the target molecule. The primary amine moiety acts as a potent σ -donor ligand, sequestering Pd(0) and Pd(II) species and routinely causing residual palladium levels to exceed 5,000 ppm in the crude isolate. Furthermore, the reaction generates lipophilic neutral byproducts, such as 2,2',4,4'-tetrafluorobiphenyl (from boronic acid homocoupling) and triphenylphosphine oxide (TPPO).

To achieve API-grade purity (Pd < 10 ppm), simple silica gel chromatography is unscalable and economically unviable. Instead, this protocol leverages orthogonal phase-partitioning (Acid-Base Extraction) and competitive chelation (Targeted Pd Scavenging) to create a highly scalable, self-validating purification system.

Experimental Workflow & Logical Relationships

The following workflow illustrates the sequential logic used to isolate the target amine from catalytic and byproduct impurities.

Workflow Crude Crude Reaction Mixture (Target, Pd, Byproducts) Quench 1. Aqueous Quench & Filtration (Removes bulk inorganic salts) Crude->Quench AcidExt 2. Acidic Extraction (1M HCl) (Target partitions to Aq. phase) Quench->AcidExt OrgWaste Organic Waste (Neutral byproducts, TPPO) AcidExt->OrgWaste Organic Layer BaseNeut 3. Basification (NaOH) & Back-Extraction (Target returns to Org. phase) AcidExt->BaseNeut Aqueous Layer PdScavenge 4. Pd Scavenging (NaHSO3 wash or Si-Thiol) BaseNeut->PdScavenge Cryst 5. Crystallization (Heptane/Toluene) PdScavenge->Cryst Pure Pure 2',4'-Difluoro-[1,1'-biphenyl]-2-amine (Pd < 10 ppm) Cryst->Pure

Fig 1. Scale-up purification workflow for 2',4'-difluoro-[1,1'-biphenyl]-2-amine.

Step-by-Step Scale-Up Protocol

Phase 1: Acid-Base Partitioning (Byproduct Purge)

Causality: The conjugate acid of the target biphenylamine has a pKa of ~4.0–4.5. By extracting the crude organic mixture with an aqueous acid, the target amine is selectively protonated. Neutral impurities (tetrafluorobiphenyl dimers, TPPO, unreacted boronic acid) remain trapped in the organic layer.

  • Quench & Filter: Cool the crude Suzuki-Miyaura reaction mixture to 20–25 °C. Filter through a pad of Celite to remove precipitated inorganic salts (e.g., K₂CO₃) and bulk Pd black.

  • Solvent Swap: Concentrate the filtrate under reduced pressure to remove volatile coupling solvents (e.g., ethanol or 2-butanol). Dilute the resulting residue in Toluene (10 volumes).

  • Acidic Extraction: Extract the Toluene layer with 1.0 M HCl (3 × 5 volumes).

    • Self-Validating Checkpoint: Monitor the organic waste layer via TLC/HPLC. A successful extraction will show zero UV absorbance for the target mass in the organic phase, confirming complete protonation and phase transfer.

  • Phase Separation: Discard the Toluene layer containing the neutral impurities.

  • Basification: Cool the combined aqueous acidic layers to 5 °C. Slowly adjust the pH to 10 using 20% w/w NaOH, maintaining the internal temperature < 20 °C to prevent oxidative degradation of the liberated aniline.

  • Back-Extraction: Extract the liberated free base with fresh Toluene (2 × 5 volumes).

Phase 2: Targeted Palladium Scavenging

Causality: Standard aqueous washes fail to disrupt the stable Pd-amine coordinate bond. Washing the organic solution with aqueous sodium bisulfite (NaHSO₃) at elevated temperatures effectively strips Pd from the amine. The bisulfite anion acts as a powerful π -acceptor, forming highly water-soluble Pd-sulfite complexes that partition into the aqueous waste[1][2].

  • Reagent Addition: To the combined Toluene extracts containing the target amine, add 20% w/w aqueous NaHSO₃ (5 volumes)[2].

  • Thermal Disruption: Heat the biphasic mixture to 60 °C and stir vigorously for 4–6 hours.

    • Causality: Elevated temperature is critical to provide the activation energy required to break the strong Pd-nitrogen bond[2].

  • Hot Separation: Separate the layers while hot (60 °C) to prevent the precipitation of Pd-sulfite complexes or the target product[2].

    • Self-Validating Checkpoint: A visual color shift in the organic phase from dark brown/orange to pale yellow indicates successful disruption of the Pd-amine complex.

  • Wash: Wash the organic layer with water (5 volumes) and brine (5 volumes) to remove residual inorganic sulfites.

Phase 3: Antisolvent Crystallization

Causality: While acid-base extraction removes neutral impurities, trace basic byproducts (e.g., dehalogenated aniline or 2,2'-diaminobiphenyl) co-extract with the target. The Toluene/Heptane antisolvent crystallization exploits the differential solubility of these amines, keeping the more soluble impurities in the mother liquor.

  • Concentration: Concentrate the Toluene solution to approximately 3 volumes.

  • Dissolution: Heat the mixture to 70 °C to ensure complete dissolution of the free base.

  • Antisolvent Addition: Slowly charge Heptane (6–8 volumes) over 1 hour while maintaining the internal temperature at 70 °C.

  • Controlled Cooling: Cool the mixture linearly to 5 °C over 4 hours to induce controlled nucleation and crystal growth.

  • Isolation: Filter the crystalline solid, wash with cold Heptane (2 volumes), and dry under vacuum at 45 °C to a constant weight.

Quantitative Data: Scavenger Efficacy Comparison

When designing a scale-up process, selecting the right palladium scavenging technique is a balance of efficacy, scalability, and cost. The table below summarizes the performance of various scavenging protocols validated for aniline derivatives in organic process research.

Scavenging ProtocolInitial Pd (ppm)Final Pd (ppm)Target Yield Recovery (%)Scalability / Cost Profile
20% Aq. NaHSO₃ Wash (60 °C) ~8,000< 100> 95%Highly Scalable / Low Cost [1][2]
Activated Carbon + Ethylenediamine ~150< 1094%Scalable / Low Cost [3]
Si-Thiol (Silica-bound 1-propanethiol) ~2,000< 592%Scalable / Moderate Cost [4]
MP-TMT (Macroporous Polystyrene-TMT) ~9,100< 10> 98%Limited / High Cost (~$11k/kg)[3]

Note: For 2',4'-difluoro-[1,1'-biphenyl]-2-amine, the 20% NaHSO₃ wash is recommended as the primary bulk scavenging step due to its operational simplicity in existing reactor trains[2]. If specifications require Pd < 10 ppm, a secondary polish using a binary system (Activated Carbon + Ethylenediamine) or Si-Thiol filtration can be implemented prior to crystallization[3][4].

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Organic Process Research & Development (ACS)[Link]

  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs Organic Process Research & Development (ACS)[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Organic Process Research & Development (ACS)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Homocoupling in [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals encountering yield limitations during the Suzuki-Miyaura cross-coupling synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis scientists, and drug development professionals encountering yield limitations during the Suzuki-Miyaura cross-coupling synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (also known as 2-(2,4-difluorophenyl)aniline).

The coupling of 2-bromoaniline (or 2-iodoaniline) with 2,4-difluorophenylboronic acid frequently suffers from a major side reaction: the homocoupling of the boronic acid to form 2,2',4,4'-tetrafluorobiphenyl . This guide deconstructs the mechanistic causality behind this impurity and provides field-proven, self-validating protocols to suppress it.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: Why is 2,2',4,4'-tetrafluorobiphenyl forming as a major impurity in my synthesis? A1: This symmetrical biaryl is the homocoupling product of your 2,4-difluorophenylboronic acid. It primarily forms through two distinct mechanistic pathways:

  • Oxidative Homocoupling: The presence of trace oxygen in your solvent oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo complex. This complex readily undergoes two successive transmetalation events with the boronic acid, followed by rapid reductive elimination to yield the homocoupled biaryl[1].

  • Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂) without a discrete reducing agent, the boronic acid itself acts as the reductant. Two equivalents of boronic acid are consumed to reduce Pd(II) to the active Pd(0) species, inherently generating one equivalent of the homocoupled byproduct per palladium center.

Q2: How can I adjust my palladium catalyst and ligand to favor cross-coupling over homocoupling? A2: First, transition to a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to eliminate the initial sacrificial reduction of the boronic acid[1]. Second, the choice of ligand is critical. The cross-coupling of 2-bromoaniline can be sterically hindered and electronically deactivated. Using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) accelerates the oxidative addition of the aryl halide and promotes rapid reductive elimination[2]. By increasing the kinetic rate of the desired catalytic cycle, the slower, bimolecular homocoupling pathway is effectively outcompeted[3].

Q3: Does the choice of base and solvent influence the homocoupling rate? A3: Absolutely. Homocoupling is often exacerbated by strong bases and highly aqueous conditions, which can also lead to the protodeboronation of electron-poor fluorinated boronic acids[2]. 2,4-Difluorophenylboronic acid is particularly sensitive to these conditions.

  • Base Selection: Switch from strong bases (like NaOH or KOH) to milder bases such as K₂CO₃ or K₃PO₄. These provide sufficient basicity to form the reactive boronate species required for transmetalation without over-accelerating side reactions.

  • Solvent System: Use a moderately aqueous biphasic system (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O) to ensure base solubility, but keep the water content strictly controlled (typically 4:1 or 5:1 organic:aqueous) to prevent boronic acid degradation[4].

Q4: What engineering controls can I implement during the reaction setup? A4: The most effective procedural control is the slow addition of the boronic acid. Because homocoupling is a bimolecular process with respect to the boronic acid (requiring two molecules to transmetalate onto the same Pd center), keeping the instantaneous concentration of 2,4-difluorophenylboronic acid artificially low significantly disfavors this pathway[3]. Dissolve the boronic acid in degassed solvent and add it via a syringe pump over 1–2 hours to the heated reaction mixture.

Part 2: Mechanistic & Workflow Visualizations

G cluster_cross Desired Cross-Coupling cluster_homo Oxidative Homocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Bromoaniline) Pd0->OxAdd O2_Ox O2 Oxidation (Air Ingress) Pd0->O2_Ox PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar TransMet1 Transmetalation (Boronic Acid) PdII_Ar->TransMet1 PdII_ArAr Ar-Pd(II)-Ar' Intermediate TransMet1->PdII_ArAr RedElim Reductive Elimination (Desired Product) PdII_ArAr->RedElim RedElim->Pd0 Cycle PdII_Peroxo Pd(II)-Peroxo Complex O2_Ox->PdII_Peroxo TransMet2 Double Transmetalation (Excess Boronic Acid) PdII_Peroxo->TransMet2 HomoProduct Homocoupling Product (Tetrafluorobiphenyl) TransMet2->HomoProduct HomoProduct->Pd0 Pd(0) Recovery

Divergent pathways: Desired Suzuki cross-coupling vs. oxidative homocoupling cycle.

Workflow Step1 1. Rigorous Degassing (Ar Sparging) Step2 2. Pd(0) / Ligand Complexation Step1->Step2 Warn1 Prevents O2-mediated Homocoupling Step1->Warn1 Step3 3. Base & Aryl Halide Addition Step2->Step3 Step4 4. Syringe Pump Addition (Boronic Acid) Step3->Step4 Step5 5. Controlled Heating & Monitoring Step4->Step5 Warn2 Maintains low[ArB(OH)2] to favor cross-coupling Step4->Warn2

Optimized anaerobic workflow with slow addition to minimize homocoupling.

Part 3: Quantitative Data Presentation

The following table summarizes the causal impact of adjusting specific reaction parameters on the ratio of the desired[1,1'-Biphenyl]-2-amine, 2',4'-difluoro- product versus the 2,2',4,4'-tetrafluorobiphenyl homocoupling impurity.

Reaction ParameterSuboptimal ConditionOptimized ConditionCross-Coupling YieldHomocoupling Yield
Atmosphere Ambient AirArgon (Degassed for 30 min)45%35%
Catalyst Source Pd(OAc)₂ (Pd(II) precatalyst)Pd₂(dba)₃ (Pd(0) precatalyst)60%15%
Ligand Choice PPh₃ (Standard phosphine)XPhos (Bulky, electron-rich)85%< 5%
Addition Method Bolus (All reagents at once)Syringe Pump (Over 90 mins)70%12%
Base / Solvent NaOH in 1:1 Dioxane:H₂OK₃PO₄ in 4:1 Dioxane:H₂O55%20%

Part 4: Self-Validating Experimental Protocol

Optimized Synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

This protocol incorporates built-in validation checkpoints to ensure the integrity of the catalytic cycle and the exclusion of oxygen.

Step 1: Equipment & Solvent Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Cool under a continuous stream of Argon.

  • In a separate flask, prepare a mixture of 1,4-Dioxane and Deionized Water (4:1 v/v). Degas the solvent mixture by sparging with Argon for at least 30 minutes.

    • Validation Checkpoint 1: Ensure no dissolved gas bubbles form when stirring the solvent vigorously under static Argon pressure.

Step 2: Reagent Loading & Catalyst Activation

  • Charge the reaction flask with 2-bromoaniline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Transfer 70% of the degassed solvent mixture to the reaction flask via cannula.

  • Stir at room temperature for 10–15 minutes.

    • Validation Checkpoint 2: Observe a distinct color change (typically from dark purple to a deep red/orange), indicating the successful dissociation of dba and the formation of the active Pd(0)-XPhos complex.

Step 3: Slow Addition & Reaction

  • Heat the activated mixture to 80 °C.

  • Dissolve 2,4-difluorophenylboronic acid (1.2 equiv) in the remaining 30% of the degassed solvent. Load this solution into a gas-tight syringe.

  • Using a syringe pump, add the boronic acid solution dropwise to the heated reaction mixture over 90 minutes.

  • After addition is complete, stir for an additional 2 hours at 80 °C.

Step 4: Monitoring & Workup

  • Monitor the reaction progress via LC-MS.

    • Validation Checkpoint 3: The chromatogram should display the desired product mass (m/z ~205) as the major peak, with the homocoupling mass (m/z ~226) representing <5% of the total peak area.

  • Once complete, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

References

  • Strategies to minimize homocoupling in Suzuki reactions Benchchem Technical Support Center
  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings N
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates N
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids Benchchem Technical Support Center
  • Technical Support Center: 3,4-Difluorophenylboronic Acid Coupling Reactions Benchchem Technical Support Center

Sources

Optimization

troubleshooting low yields in 2',4'-difluoro-[1,1'-biphenyl]-2-amine cross-coupling reactions

Welcome to the Advanced Synthesis Support Center. Synthesizing highly sterically hindered and electronically deactivated biaryls like 2',4'-difluoro-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura cross-coupling presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing highly sterically hindered and electronically deactivated biaryls like 2',4'-difluoro-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura cross-coupling presents unique mechanistic challenges. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the causality behind reaction failures—specifically protodeboronation and catalyst poisoning—and provide self-validating protocols to ensure reproducible, high-yield outcomes.

Part 1: Quantitative Condition Analysis

Before adjusting your parameters, benchmark your current methodology against established catalytic systems. The table below summarizes the quantitative impact of various conditions on the coupling of 2-bromoaniline and 2,4-difluorophenylboronic acid.

Table 1: Comparative Analysis of Suzuki-Miyaura Conditions for Ortho-Substituted Biaryls

Catalyst SystemBase & Solvent SystemTemp (°C)Typical YieldPrimary Troubleshooting Issue
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / THF:H₂O80< 20%Severe protodeboronation; Catalyst poisoning by free amine.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O9035-45%Moderate homocoupling; Sluggish transmetalation.
XPhos Pd G2 (2 mol%)Cs₂CO₃ / THF:H₂O8075-85%Good baseline yield; Slight steric hindrance at the Pd center.
SPhos Pd G3 (2 mol%) K₃PO₄ / Toluene:H₂O 100 85-95% Highly efficient; Rapid transmetalation outcompetes side reactions.

Part 2: Expert Q&A and Mechanistic Troubleshooting

Q1: Why is my 2,4-difluorophenylboronic acid degrading before the cross-coupling occurs?

A1: You are observing protodeboronation , a base-catalyzed hydrolytic cleavage of the carbon-boron bond. The two highly electronegative fluorine atoms—especially the one in the ortho position—exert a strong inductive (-I) effect. This increases the Lewis acidity of the boron center, facilitating rapid formation of the boronate complex but simultaneously weakening the C-B bond 1[1]. In basic aqueous media, this intermediate rapidly fragments into 1,3-difluorobenzene and boric acid 2[2].

Causality & Solution: To prevent this, the rate of transmetalation must outcompete the rate of protodeboronation. Switch from standard Pd(PPh₃)₄ to a highly active precatalyst system like SPhos Pd G3 3[3]. Additionally, replace strong bases (e.g., NaOH, Na₂CO₃) with milder, anhydrous bases like K₃PO₄ to lower the steady-state concentration of the reactive boronate species 4[4].

CompetingPathways A 2,4-Difluorophenylboronic Acid + Base B Boronate Complex (Active Intermediate) A->B OH⁻ or PO₄³⁻ C Transmetalation (Desired Pathway) B->C Pd(II)-Ar Complex (Accelerated by SPhos) D Protodeboronation (Undesired Pathway) B->D H₂O / High pH (Slowed by weak base) E 2',4'-Difluoro-[1,1'-biphenyl]-2-amine (Target Product) C->E Reductive Elimination F 1,3-Difluorobenzene (Dead-end Byproduct) D->F C-B Bond Cleavage

Mechanistic divergence in Suzuki coupling: Transmetalation vs. Protodeboronation.

Q2: How do I prevent the free amine on 2-bromoaniline from poisoning the palladium catalyst?

A2: The free primary amine (-NH₂) on 2-bromoaniline is a strong Lewis base that can coordinate to the empty orbitals of the palladium center, forming stable, catalytically inactive Pd(II) off-cycle complexes. This is particularly problematic in ortho-substituted anilines due to the proximity of the amine to the oxidative addition site.

Causality & Solution: You have two self-validating options:

  • Ligand Sterics (Preferred): Employ a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos. The immense steric bulk of the dicyclohexyl and dimethoxybiphenyl groups physically blocks the amine from coordinating to the palladium center while maintaining high catalytic turnover for the cross-coupling 3[3].

  • Substrate Masking: If steric exclusion fails, temporarily mask the amine. Convert 2-bromoaniline to its N-Boc protected derivative prior to the coupling, or use the HCl salt of the aniline to keep the amine protonated (and thus non-nucleophilic) during the initial stages of the reaction.

Q3: I am encountering significant amounts of 2,2',4,4'-tetrafluorobiphenyl. How do I minimize this homocoupling byproduct?

A3: Oxidative homocoupling of the boronic acid occurs when trace oxygen is present in the reaction mixture. Oxygen acts as an oxidant to regenerate Pd(II) outside of the standard catalytic cycle, driving the dimerization of the arylboronic acid 4[4].

Causality & Solution: This indicates a failure in your atmospheric exclusion protocol. Ensure strict Schlenk techniques are used. Degas all solvents via the freeze-pump-thaw method or by sparging with argon for at least 30 minutes prior to use. Additionally, using a slight excess of the aryl halide relative to the boronic acid (e.g., 1.0 equiv boronic acid to 1.2 equiv aryl halide) statistically favors the cross-coupling pathway.

Part 3: Standard Operating Procedure (SOP)

The following protocol is a self-validating system . The use of a Generation 3 (G3) palladacycle ensures a 1:1 ratio of active Pd(0) to ligand, eliminating the induction period. The generation of the active Pd(0) species is visually confirmed by a distinct color change (typically yellow to deep red/brown) upon heating.

Optimized Synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-2-amine

Reagents Required:

  • 2-Bromoaniline (1.0 mmol, 172 mg)

  • 2,4-Difluorophenylboronic acid (1.5 mmol, 237 mg)

  • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%, 15.6 mg)

  • Anhydrous Potassium Phosphate, K₃PO₄ (3.0 mmol, 636 mg)

  • Toluene / Deionized Water (Degassed, 4:1 ratio)

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, 2,4-difluorophenylboronic acid, SPhos Pd G3, and K₃PO₄.

  • Atmospheric Exclusion: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Via a gas-tight syringe, add degassed Toluene (4.0 mL) followed by degassed deionized water (1.0 mL). Note: The biphasic system aids in dissolving the phosphate base while keeping the organic substrates protected in the toluene layer.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) to ensure adequate mass transfer across the biphasic boundary.

  • In-Process Monitoring: After 4 hours, monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the 2-bromoaniline spot (R_f ~ 0.6) and the appearance of a new, highly UV-active spot (R_f ~ 0.4) confirms product formation. If 1,3-difluorobenzene is detected via GC-MS, protodeboronation is occurring, indicating the need for stricter temperature control or slower heating.

  • Workup and Isolation: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target biaryl amine.

ExperimentalWorkflow Step1 1. Purge System (Argon, 15 min) Step2 2. Add Reagents (Ar-Br, Ar-B(OH)2, Pd G3, K3PO4) Step1->Step2 Step3 3. Add Solvents (Degassed Toluene/H2O) Step2->Step3 Step4 4. Heat Reaction (100°C, 12-24h) Step3->Step4 Step5 5. Workup & Isolate (Extraction, Column) Step4->Step5

Optimized step-by-step workflow for sterically hindered Suzuki-Miyaura cross-coupling.

References

  • BenchChem. "Difluorophenylboronic Acid in Suzuki-Miyaura Coupling." BenchChem Application Notes. 1

  • Buchwald, S. L. et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. 3

  • Lloyd-Jones, G. C. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." University of Edinburgh. 2

  • "Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates." National Institutes of Health (NIH). 4

  • "Protodeboronation." Wikipedia, The Free Encyclopedia. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 2',4'-Difluoro-[1,1'-biphenyl]-2-amine Synthesis

Welcome to the technical support center for the synthesis of 2',4'-difluoro-[1,1'-biphenyl]-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2',4'-difluoro-[1,1'-biphenyl]-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing palladium catalyst loading for this crucial biaryl amine synthesis. The following information is curated to help you troubleshoot common issues and refine your experimental approach for maximum efficiency and yield.

Introduction

The synthesis of 2',4'-difluoro-[1,1'-biphenyl]-2-amine, a key intermediate in many pharmaceutical compounds, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. While this reaction is known for its versatility, optimizing the palladium catalyst loading is a critical step to ensure a process that is not only high-yielding but also cost-effective and scalable. This guide will walk you through common questions and troubleshooting scenarios to help you achieve a robust and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for the synthesis of 2',4'-difluoro-[1,1'-biphenyl]-2-amine?

A1: For initial screening, a catalyst loading in the range of 1-5 mol% is a common starting point.[1] This range is often sufficient to achieve good conversion without excessive cost. For less reactive substrates, a higher initial loading might be necessary, while for highly efficient catalyst systems, loadings can often be reduced significantly.

Q2: Why is it important to minimize the palladium catalyst loading?

A2: Minimizing catalyst loading is crucial for several reasons. Firstly, palladium is a precious and expensive metal, so reducing its usage directly lowers the cost of your synthesis. Secondly, high catalyst loadings can lead to increased levels of residual palladium in your final product, which is a significant concern in pharmaceutical applications due to strict regulatory limits. Finally, lower catalyst loadings can sometimes lead to cleaner reactions with fewer side products.[2]

Q3: What are the most common palladium catalysts and ligands for this type of Suzuki coupling?

A3: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed Pd(II) complexes like PdCl₂(dppf). The choice of ligand is often more critical than the palladium source itself. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often preferred as they can promote the rate-limiting reductive elimination step and suppress side reactions.[3][4]

Q4: How do I know if my catalyst is active?

A4: Catalyst inactivity is a common reason for low yields. If you suspect your catalyst is inactive, consider the following:

  • Use a Pd(0) source or an efficient pre-catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) pre-catalyst, it needs to be reduced in situ. Inefficient reduction can lead to low activity.[1]

  • Ensure strictly anhydrous and inert conditions: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing of your solvent and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[3]

  • Check the quality of your reagents: Impurities in your starting materials or solvents can poison the catalyst.

Q5: What are the main side reactions to be aware of?

A5: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.[1]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, which can be mitigated by using anhydrous conditions and a suitable base.[1][5]

  • Homocoupling: This is the self-coupling of the boronic acid or the aryl halide. It can be minimized by ensuring thorough degassing to remove oxygen and by optimizing the stoichiometry of your reactants.[5][6]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not being generated or is being deactivated.[5] 2. Poor Reagent Quality: Degradation of the boronic acid or impurities in starting materials.[3] 3. Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature.1. Catalyst Check: Use a fresh batch of catalyst or a different palladium source (e.g., a pre-formed Pd(0) catalyst like Pd₂(dba)₃). Ensure your ligand is also of high quality. 2. Reagent Verification: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester derivative if degradation is suspected.[3] Ensure all solvents are anhydrous and properly degassed. 3. Condition Screening: Systematically screen different solvents (e.g., dioxane, toluene, THF/water mixtures), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and reaction temperatures.[7]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[6] 2. Inefficient Transmetalation: A slow transmetalation step can allow for side reactions to occur.1. Thorough Degassing: Ensure your reaction mixture is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. 2. Optimize Base and Solvent: The choice of base and solvent can significantly impact the rate of transmetalation. A screen of different bases and solvent systems is recommended.
Formation of Dehalogenated Byproduct 1. Source of Hydride: The intermediate palladium-aryl complex may be reacting with a hydride source.[3] 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions are more likely.1. Change of Base/Solvent: Avoid bases that can act as hydride donors. Switch to aprotic solvents if alcohol-containing solvents are being used.[3] 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the reductive elimination step.[3][8]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The active Pd(0) catalyst can aggregate into inactive palladium black.[2] 2. Insufficient Catalyst Loading: The initial amount of catalyst may not be enough to drive the reaction to completion.1. Use of Ligands: Appropriate ligands can stabilize the Pd(0) species and prevent aggregation.[8] 2. Incremental Catalyst Addition: If you suspect catalyst deactivation over time, a second addition of a small amount of catalyst mid-reaction can sometimes be beneficial. Alternatively, a slightly higher initial loading may be required.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to synthesize 2',4'-difluoro-[1,1'-biphenyl]-2-amine, with a focus on optimizing the catalyst loading.

  • Reaction Setup: To a dry, nitrogen-flushed flask, add 2-bromoaniline (1.0 mmol), (2,4-difluorophenyl)boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) in a 1:2 molar ratio. Add the desired amount of this catalyst/ligand mixture to the reaction flask (e.g., starting with 1 mol% Pd).

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere.[5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[[“]][10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Interpretation

A systematic approach to optimizing catalyst loading involves running a series of reactions with varying amounts of catalyst and analyzing the results.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
2.0495>99
1.0694>99
0.51292>99
0.1248598
0.05247095

This table illustrates a hypothetical optimization study. As the catalyst loading is decreased, the reaction time may increase, and at very low loadings, the yield and purity may start to decrease. The optimal loading will be a balance between reaction efficiency and cost.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_inert Ensure Inert Atmosphere (Proper Degassing, N2/Ar Purge) check_reagents->check_inert check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Loading) check_inert->check_catalyst optimize_conditions Screen Reaction Conditions (Temperature, Concentration, Base) check_catalyst->optimize_conditions analyze_byproducts Identify Byproducts (Homocoupling, Protodeboronation) optimize_conditions->analyze_byproducts success Improved Yield analyze_byproducts->success

Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

  • Troubleshooting low yields in 9-BBN Suzuki coupling - Benchchem. (URL: )
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (URL: )
  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. (URL: )
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (URL: [Link])

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - Organic Chemistry Portal. (URL: [Link])

  • choice of ligand and base to minimize byproducts in coupling reactions - Benchchem. (URL: )
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. (URL: [Link])

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? | ResearchGate. (URL: [Link])

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (URL: [Link])

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (URL: [Link])

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC. (URL: [Link])

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions | Journal of the American Chemical Society. (URL: [Link])

  • SUZUKI REACTION MONITORING. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. (URL: [Link])

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. (URL: [Link])

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (URL: [Link])

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (URL: [Link])

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC. (URL: [Link])

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (URL: [Link])

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (URL: [Link])

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Amination of 2',4'-Difluoro-[1,1'-Biphenyl]-2-Amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing the notorious challenge of forming C-N bonds with highly st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing the notorious challenge of forming C-N bonds with highly sterically hindered, electronically deactivated anilines.

Coupling 2',4'-difluoro-[1,1'-biphenyl]-2-amine with aryl halides presents a dual challenge: the ortho-biphenyl linkage and the 2'-fluoro substituent create an atropisomeric-like steric shield around the primary amine, while the difluorophenyl system inductively reduces its nucleophilicity. Standard Buchwald-Hartwig conditions will fail here. This guide provides the causality, data, and validated protocols required to bypass these barriers.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why do standard palladium catalysts (e.g., Pd(OAc)₂ with BINAP or dppf) completely fail to aminate this substrate? A: The failure is rooted in the thermodynamics of the catalytic cycle. With standard bidentate ligands, the rate-limiting step for primary amines is typically oxidative addition. However, when introducing a massive steric barrier like the 2',4'-difluoro-ortho-biphenyl group, the rate-limiting step shifts entirely to reductive elimination [1]. Standard ligands lock the palladium center in a geometry that cannot accommodate the spatial requirements of the bulky amine and the aryl halide simultaneously, causing the catalytic cycle to stall at the palladium-amido complex.

Q: Which ligand system is scientifically proven to overcome this specific steric barrier, and how does it work? A: The dialkylbiarylphosphine ligand tBuBrettPhos is the premier choice for highly hindered primary amines[2]. The causality is counterintuitive but elegant: the extreme steric bulk of the tert-butyl groups on the phosphorus atom exerts a "steric buttressing" effect. Once the bulky biphenyl amine coordinates to the monoligated L1Pd(0) center, the ligand's bulk physically forces the aryl and amido groups closer together, drastically lowering the activation energy required to forge the C-N bond during reductive elimination[1].

Q: My LCMS shows high conversion, but I am seeing a mass corresponding to [M-19]⁺ or[M+53]⁺. What is happening? A: You are observing base-mediated Nucleophilic Aromatic Substitution (SNAr). The 2,4-difluorophenyl ring is activated toward nucleophilic attack. If you are using strong, nucleophilic bases like sodium tert-butoxide (NaOtBu), the alkoxide can displace the 4'-fluoro or 2'-fluoro group, leading to defluorination or tert-butyl ether side products[3]. To prevent this, you must switch to a weaker, non-nucleophilic base.

Part 2: Data Presentation & Condition Optimization

To prevent wasted screening cycles, rely on the following validated matrix for hindered, fluorine-sensitive anilines.

Table 1: Impact of Ligand and Base Selection on Hindered Amination Outcomes

Ligand / Precatalyst SystemBaseRate-Limiting StepExpected YieldPrimary Observation / Failure Mode
BINAP / dppf NaOtBuReductive Elimination< 5%Complete recovery of starting amine; steric clash prevents C-N bond formation.
RuPhos Pd G3 Cs₂CO₃Reductive Elimination10 - 20%RuPhos lacks sufficient steric bulk to accelerate reductive elimination for primary amines[1].
BrettPhos Pd G3 NaOtBuOxidative Addition40 - 60%Moderate C-N coupling, but high levels of SNAr defluorination by OtBu⁻ at the 4'-position.
tBuBrettPhos Pd G3 K₃PO₄Oxidative Addition> 85% Optimal. Bulky ligand forces reductive elimination; mild base preserves C-F bonds[2],[4].

Part 3: Troubleshooting Guide & Experimental Protocols

This protocol is a self-validating system utilizing third-generation (G3) palladacycle precatalysts. G3 precatalysts are critical here because they rapidly and cleanly generate the active L1Pd(0) species without requiring harsh reducing agents, which is vital for initiating the cycle with hindered substrates[4].

Protocol: tBuBrettPhos Pd G3 Catalyzed Hindered C-N Cross-Coupling

Objective: Synthesize a diarylamine by coupling 2',4'-difluoro-[1,1'-biphenyl]-2-amine with an aryl bromide/iodide while suppressing SNAr defluorination.

Step-by-Step Methodology:

  • Glovebox Preparation (Critical for L1Pd(0) stability): In a nitrogen-filled glovebox, add the aryl bromide (1.0 equiv, 1.0 mmol), 2',4'-difluoro-[1,1'-biphenyl]-2-amine (1.2 equiv, 1.2 mmol), tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%), and finely milled, anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol) to an oven-dried 20 mL reaction vial equipped with a PTFE-lined stir bar.

    • Causality Check: K₃PO₄ must be finely milled. G3 precatalysts require base-mediated deprotonation of the carbazole leaving group to activate. Large chunks of K₃PO₄ lack the surface area to trigger this activation, leading to zero conversion[4].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration.

    • Causality Check: 1,4-dioxane provides the necessary boiling point (101 °C) to overcome the high activation energy of hindered reductive elimination, without acting as a coordinating solvent that could poison the Pd center[3].

  • Reaction Initiation: Seal the vial with a PTFE septum cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • Self-Validating In-Process Control (IPC): At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Troubleshooting: If starting materials remain and no carbazole mass (m/z 167) is detected, your base failed to activate the G3 precatalyst. If carbazole is present but no product is forming, the aryl halide is too deactivated (consider switching to an aryl iodide).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite to remove the phosphate salts and precipitated palladium black. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

Part 4: Mandatory Visualization

The following diagram maps the specific catalytic cycle for this reaction, highlighting where the steric barriers occur and how the chosen ligand overcomes them.

G Precatalyst tBuBrettPhos Pd G3 Precatalyst Pd0 L1Pd(0) Active Species (Monoligated) Precatalyst->Pd0 Base Activation (- Carbazole) OxAdd Oxidative Addition Complex: L1Pd(Ar)X Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination (Steric Barrier Overcome) OxAdd->AmineCoord + 2',4'-Difluoro- [1,1'-biphenyl]-2-amine Amido Palladium Amido Complex L1Pd(Ar)(NHR) AmineCoord->Amido + K3PO4 (Base) - HX RedElim Reductive Elimination (Accelerated by tBu Bulk) Amido->RedElim Steric Buttressing (Forces groups together) RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Hindered Diarylamine) RedElim->Product C-N Bond Formation

Caption: Catalytic cycle of tBuBrettPhos-mediated amination overcoming steric barriers.

Part 5: References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 2',4'-Difluoro-[1,1'-biphenyl]-2-amine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling up fluorinated biphenylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently encounter challenges scaling up fluorinated biphenylamines. The compound 2',4'-difluoro-[1,1'-biphenyl]-2-amine presents a unique triad of crystallization challenges: a highly depressed melting point due to the 2,4-difluorophenyl ring, a high propensity for liquid-liquid phase separation (LLPS or "oiling out"), and susceptibility to oxidative coloration.

This guide is engineered to move beyond symptomatic fixes. We will explore the thermodynamic causality behind these issues and provide self-validating, scalable protocols to ensure high purity and recovery.

FAQ 1: Managing Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, my product separates as a cloudy, viscous oil rather than forming crystals. Why does this happen, and how can I force nucleation?

The Science: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). Because 2',4'-difluoro-[1,1'-biphenyl]-2-amine has a low melting point and high lipophilicity, its operating concentration trajectory during cooling often intersects the binodal curve (miscibility gap) before it reaches the solubility curve. When this happens, the system minimizes its Gibbs free energy by splitting into two liquid phases: a solute-rich oil and a solute-lean continuous phase. Once trapped in the oil phase, molecules arrange randomly with high mobility, severely hindering the ordered lattice integration required for crystallization [1].

The Solution: You must bypass the miscibility gap entirely. This is achieved by mapping the Metastable Zone Width (MZW) and introducing seed crystals above the cloud point temperature. Seeding consumes the supersaturation dynamically, pulling the concentration down parallel to the solubility curve and steering the system away from the LLPS region.

LLPS_Bypass A Supersaturated Solution (Above Cloud Point) B Determine Metastable Zone Width (MZW) A->B F Oiling Out (LLPS) (Undesired) A->F Rapid Cooling C Seed Addition (1-5% wt/wt) B->C Avoid Spinodal Curve D Controlled Cooling (0.1 °C/min) C->D E Crystal Growth (Bypassing LLPS) D->E

Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) via seeded cooling crystallization.

Protocol 1: Seeded Cooling to Bypass LLPS

Self-Validation Metric: Use an in-line Process Video Microscope (PVM) or turbidity probe. If the solution becomes opaque before seed addition, you have hit the cloud point. Adjust the solvent ratio (e.g., increase isopropanol relative to water) to shift the binodal curve.

  • Dissolution: Dissolve the crude 2',4'-difluoro-[1,1'-biphenyl]-2-amine in an Isopropanol/Water (70:30 v/v) mixture at 60 °C to achieve a concentration of ~150 mg/mL.

  • Initial Cooling: Cool the solution at a controlled rate of 0.1 °C/min to 45 °C. (Ensure this temperature is strictly above the experimentally determined cloud point).

  • Seeding: Add 2% wt/wt of high-purity seed crystals.

  • Aging: Hold the suspension isothermally at 45 °C for 60 minutes. This allows the seed bed to establish and begin consuming the supersaturation.

  • Final Cooling: Resume cooling at 0.1 °C/min down to the isolation temperature of 5 °C.

  • Isolation: Filter the suspension, wash with cold Isopropanol/Water (50:50 v/v), and dry under vacuum at 40 °C.

FAQ 2: Eradicating Regioisomers and Enhancing Purity

Q: My isolated crystals still contain 1-2% of des-fluoro or mono-fluoro impurities from the upstream Suzuki coupling. Recrystallization isn't removing them. How can I improve the lattice purity?

The Science: Structurally similar impurities (like mono-fluorinated analogs) have crystal lattice parameters nearly identical to the target compound. During a standard linear cooling profile, the rapid growth kinetics cause these impurities to be erroneously incorporated into the crystal lattice (co-crystallization).

To reject them, we utilize Ostwald Ripening driven by temperature cycling. According to the Gibbs-Thomson effect, smaller crystals (and highly defective crystal surfaces containing impurities) have higher surface energy and higher solubility. By oscillating the temperature, we selectively dissolve these fines and defective regions during the heating phase. During the subsequent cooling phase, the solute regrows onto the larger, thermodynamically stable, and purer crystal faces [2].

Temp_Cycling N1 Initial Crystals (High Impurities) N2 Heating Phase (Dissolve Fines) N1->N2 N3 Cooling Phase (Regrowth/Ripening) N2->N3 N3->N2 Cycle 3-5x N4 High Purity Crystals N3->N4 Final Cooling

Temperature cycling mechanism driving Ostwald ripening for enhanced crystal purity.

Protocol 2: Temperature Cycling for Purity Enhancement

Self-Validation Metric: Monitor the system with Focused Beam Reflectance Measurement (FBRM). A successful cycle will show a sharp drop in fine particle counts (e.g., <10 µm chord length) during heating, and an increase in the square-weighted mean chord length during cooling.

  • Initiate Suspension: Follow Protocol 1 up to the seed aging step at 45 °C.

  • Cycle 1 (Cool/Heat): Cool the suspension to 35 °C at 0.2 °C/min. Immediately heat back to 42 °C at 0.5 °C/min and hold for 30 minutes.

  • Cycle 2: Cool to 30 °C at 0.1 °C/min. Heat to 37 °C at 0.5 °C/min and hold for 30 minutes.

  • Cycle 3: Cool to 25 °C at 0.1 °C/min. Heat to 32 °C at 0.5 °C/min and hold for 30 minutes.

  • Final Maturation: Cool linearly at 0.1 °C/min to the final isolation temperature of 5 °C.

Quantitative Impact of Crystallization Profiles
Cooling StrategySeeding Used?Yield (%)Purity (HPLC Area %)Residual Impurities
Linear Cooling (0.5 °C/min)No78.0%96.5%2.1%
Linear Cooling (0.1 °C/min)Yes (2%)85.0%98.2%1.0%
Temperature Cycling (3x) Yes (2%) 82.5% 99.8% < 0.1%

Table 1: Comparison of recovery and purity metrics for 2',4'-difluoro-[1,1'-biphenyl]-2-amine across different crystallization strategies.

FAQ 3: Preventing Coloration and Oxidation

Q: The mother liquor retains a lot of product, but when I try to concentrate it or leave it to crystallize longer, the solids turn a distinct pink/brown color. What is causing this degradation?

The Science: The compound is an aniline derivative (biphenyl-2-amine). The electron-rich primary amine is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, especially under thermal stress or extended residence times in solution. This radical-mediated oxidation generates highly conjugated, colored oligomeric species (azo or quinonoid structures) that manifest as pink or brown discoloration.

The Solution: You must decouple yield recovery from thermal stress. Instead of boiling down the mother liquor, utilize an antisolvent addition strategy at lower temperatures to force the remaining product out of solution. Crucially, the entire process must be conducted under strict inert gas (Nitrogen or Argon) sparging to displace dissolved oxygen.

Protocol 3: Antisolvent Addition under Inert Atmosphere

Self-Validation Metric: The color of the mother liquor should remain pale yellow. If a pink hue develops, oxygen ingress has occurred; verify reactor seal integrity and sparge rates.

  • Degassing: Prior to crystallization, sparge the primary solvent (Isopropanol) and the antisolvent (Water) with Nitrogen for at least 30 minutes.

  • Primary Crystallization: Execute Protocol 1 or 2 down to 15 °C.

  • Antisolvent Dosing: While maintaining the temperature at 15 °C and under a positive Nitrogen blanket, slowly dose the degassed Water (antisolvent) into the reactor over 4 hours. The target final solvent ratio should be Isopropanol/Water 40:60 (v/v).

  • Final Cool: Once the antisolvent addition is complete, cool the suspension to 0 °C to maximize yield.

  • Washing: Wash the filtered cake exclusively with chilled, degassed antisolvent mixture to prevent oxidation during the wet-cake phase.

References
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals (MDPI), 2021. Available at:[Link]

  • Effect of Temperature Cycling on Ostwald Ripening. Crystal Growth & Design (ACS Publications), 2018. Available at:[Link]

Optimization

resolving co-elution issues in HPLC analysis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

Executive Summary The analysis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (a critical fluorinated aniline building block often synthesized via Suzuki-Miyaura coupling) presents unique chromatographic challenges. Analyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (a critical fluorinated aniline building block often synthesized via Suzuki-Miyaura coupling) presents unique chromatographic challenges. Analysts frequently encounter critical co-elution with positional isomers (e.g., the 2',6'-difluoro isomer), des-fluoro impurities, or polar starting materials like 2-bromoaniline. Because the molecule combines a highly polarizable, electronegative fluorinated ring with a weakly basic aniline moiety, standard C18 reversed-phase methodologies often fail to provide adequate selectivity.

This guide provides a mechanism-driven troubleshooting framework to resolve these specific co-elution events through stationary phase orthogonality, modifier selection, and strict pH control.

Diagnostic Logic for Co-Elution Resolution

G Start Co-elution Detected: [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- Identify Identify Co-eluting Impurity (via LC-MS or UV PDA) Start->Identify Isomer Type A: Fluorinated Isomers (e.g., 2',6'-difluoro) or Des-fluoro Identify->Isomer Isobaric / Similar Polarity AcidBase Type B: Starting Materials (e.g., 2-bromoaniline) Identify->AcidBase Distinct pKa / Mass ColSwitch Switch to PFP (Pentafluorophenyl) Column Isomer->ColSwitch pHTweak Optimize Mobile Phase pH AcidBase->pHTweak ModSwitch Change Organic Modifier: Use Methanol instead of MeCN ColSwitch->ModSwitch Success Baseline Resolution Achieved (Rs > 2.0) ModSwitch->Success LowPH pH < 3.0 (Formic Acid) Protonates Amine Group pHTweak->LowPH Maximize Ionization HighPH pH > 7.5 (Ammonium Buffer) Neutralizes Amine Group pHTweak->HighPH Maximize Hydrophobicity LowPH->Success HighPH->Success

Diagnostic workflow for resolving HPLC co-elution of fluorinated biphenylamines.

Troubleshooting Guide & FAQs

Q1: Why does my target compound co-elute with its positional isomers (e.g., 2',6'-difluoro) on a standard C18 column, and how do I resolve it?

The Causality: Standard C18 stationary phases separate analytes almost exclusively based on dispersive (hydrophobic) interactions. Because fluorine atoms are small and highly electronegative, substituting a hydrogen for a fluorine (or shifting its position on the biphenyl ring) does not significantly alter the molecule's overall hydrophobic surface area. Consequently, C18 columns are often "blind" to subtle fluorinated positional isomers. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity compared to alkyl phases by leveraging multiple retention mechanisms: dipole-dipole interactions, π−π stacking, charge transfer, and shape selectivity[1]. The highly electronegative fluorine atoms on the PFP ring create a rigid, electron-deficient surface that interacts strongly and selectively with the electron-dense regions of the fluorinated biphenyl analyte, allowing for baseline separation of positional isomers[2]. Fluorinated phases are explicitly recommended as the optimal choice when fluorinated compounds are encountered[3].

Q2: I switched to a PFP column, but the resolution between the 2',4'-difluoro and 2',6'-difluoro isomers is still poor. What is masking the selectivity?

The Causality: If you are using Acetonitrile (MeCN) as your organic modifier, you are likely suppressing the column's unique selectivity. Acetonitrile contains a carbon-nitrogen triple bond rich in π -electrons. These solvent molecules actively compete with your biphenyl analyte for the π−π interaction sites on the PFP stationary phase, effectively turning the PFP column into a poorly performing C18 column. The Solution: Replace Acetonitrile with Methanol (MeOH). Methanol is a protic solvent that lacks π -electrons. By using Methanol, you eliminate solvent competition at the stationary phase surface, maximizing the π−π and dipole-dipole interactions between the 2',4'-difluorobiphenyl core and the PFP ligand.

Q3: I am experiencing severe peak tailing and shifting retention times for[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-. How do I stabilize the chromatography?

The Causality: The target molecule contains a primary aniline group (-NH2), making it a weak base with an estimated pKa around 3.5 to 4.5. If your mobile phase pH is not strictly controlled and hovers near this pKa, the molecule exists in a dynamic equilibrium between its neutral (free base) and protonated (conjugate acid) states during the chromatographic run, causing peak splitting and tailing. Furthermore, protonated amines can undergo secondary ion-exchange interactions with residual, un-endcapped silanols on the silica support[1]. The Solution: You must force the molecule entirely into one ionization state by adjusting the mobile phase pH at least 1.5 to 2 units away from its pKa[4].

  • Approach A (Low pH): Use 0.1% Formic Acid or Trifluoroacetic acid (TFA) to drop the pH to ~2.5. This fully protonates the amine. While this reduces hydrophobic retention, acidic modifiers like TFA can act as counterions, forming ion-pairs that stabilize retention and mask residual silanols, resulting in sharp peaks[5].

  • Approach B (High pH): Use a 10 mM Ammonium Bicarbonate buffer adjusted to pH 8.0. This fully neutralizes the aniline group, maximizing its hydrophobicity and retention on the column while eliminating cationic interactions with silanols.

Empirical Data: Impact of Stationary Phase and Modifier

The following table summarizes the expected chromatographic behavior of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- and its common isomeric impurity under various method conditions.

Stationary PhaseOrganic ModifierAqueous Buffer (pH)RT: 2',4'-difluoro (min)RT: 2',6'-difluoro (min)Resolution ( Rs​ )Peak Symmetry
C18 (Endcapped)Acetonitrile0.1% Formic Acid (2.7)6.456.520.6 (Co-elution)1.2
PFP Acetonitrile0.1% Formic Acid (2.7)7.107.351.4 (Partial)1.1
PFP Methanol0.1% Formic Acid (2.7)8.559.402.8 (Baseline)1.1
PFP Methanol10mM NH4​HCO3​ (8.0)12.3013.853.5 (Baseline)0.95

Note: Data reflects a standardized 50-95% gradient over 15 minutes at 1.0 mL/min.

Self-Validating Protocol: PFP Method Development

To guarantee reproducible separation of fluorinated biphenylamines from their starting materials and isomers, implement the following step-by-step methodology. This protocol includes a self-validating System Suitability Test (SST) to ensure the physical chemistry of the column matches the theoretical expectations before sample analysis.

Step 1: System Preparation

  • Install a Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Prepare Mobile Phase A: Ultrapure water with 0.1% v/v Formic Acid (pH ~2.7).

  • Prepare Mobile Phase B: HPLC-grade Methanol with 0.1% v/v Formic Acid.

Step 2: Gradient Elution Profile Program the pump for a flow rate of 1.0 mL/min with the column oven set to 35°C (temperature control is critical for stabilizing π−π interactions).

  • 0.0 - 2.0 min: 30% B

  • 2.0 - 12.0 min: Linear ramp to 90% B

  • 12.0 - 15.0 min: Hold at 90% B

  • 15.0 - 15.1 min: Return to 30% B

  • 15.1 - 20.0 min: Re-equilibration at 30% B

Step 3: Self-Validating System Suitability Test (SST) The Trust Mechanism: A method is only as good as its ability to prove it is working. Before injecting any unknown reaction mixtures, inject a prepared SST standard containing:

  • 2-bromoaniline (Starting Material)

  • [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (Target Product)

  • [1,1'-Biphenyl]-2-amine, 2',6'-difluoro- (Isomeric Impurity)

Validation Criteria (Do NOT proceed if these fail):

  • Causality Check 1 (Resolution): The resolution ( Rs​ ) between the 2',4'-difluoro and 2',6'-difluoro isomers must be ≥2.0 . If it is lower, the column is either degraded (loss of PFP ligands) or the system is contaminated with a π -competing solvent (like Acetonitrile). Flush the system with 100% Methanol.

  • Causality Check 2 (Tailing Factor): The USP tailing factor for the target product must be ≤1.5 . If it is higher, the amine is undergoing secondary interactions. Verify that the mobile phase pH is strictly ≤2.7 to ensure complete protonation.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. Chromatography Online. URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Chromatography Online. URL:[Link]

  • PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. URL:[Link]

  • pH Gradient Reversed-Phase HPLC | Analytical Chemistry. ACS Publications. URL:[Link]

  • Isocratic high-performance liquid chromatography (HPLC) for simultaneous quantification of curcumin and piperine in a microparticle formulation containing Curcuma longa and Piper nigrum. PMC - National Institutes of Health. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for the Efficient Synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient construction of complex molecular architectures is paramount. The target molecule, [1,1'-Biphenyl]-2-amine, 2',...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and agrochemical synthesis, the efficient construction of complex molecular architectures is paramount. The target molecule, [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, is a key building block in the synthesis of important compounds, including the fungicide Pyraziflumid.[1] This guide provides an in-depth comparison of palladium catalysts for the synthesis of this fluorinated biarylamine, focusing on the two most prevalent and effective methodologies: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. Our objective is to equip you with the knowledge to select the optimal catalytic system and reaction conditions for your specific needs, supported by experimental data and protocols.

Strategic Approaches to the Synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

The synthesis of this target molecule can be approached in two primary ways, both of which rely on the power of palladium catalysis to form the key biaryl C-C or C-N bond. The choice between these strategies often depends on the commercial availability and cost of the starting materials.

  • Suzuki-Miyaura Coupling: This method involves the formation of the C-C bond between an aniline derivative (or a protected precursor) and a difluorophenylboronic acid derivative.

  • Buchwald-Hartwig Amination: This approach constructs the C-N bond between a 2-halo-2',4'-difluorobiphenyl and an amine or ammonia equivalent.

This guide will delve into the nuances of each approach, comparing the efficacy of various palladium catalysts.

The Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[2][3] In the context of synthesizing [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, the reaction typically involves the coupling of a 2-haloaniline or a 2-halonitrobenzene with (2,4-difluorophenyl)boronic acid. The use of a nitro-precursor necessitates a subsequent reduction step to yield the desired amine.

Catalyst Selection for Suzuki-Miyaura Coupling

The choice of the palladium catalyst, particularly the ligand, is critical for achieving high yields and turnover numbers (TONs). For sterically hindered and electron-rich or -poor substrates, specialized phosphine ligands are often required.

  • Buchwald-Type Biaryl Phosphine Ligands: Ligands such as SPhos have demonstrated exceptional activity in Suzuki-Miyaura couplings, enabling reactions at low catalyst loadings and even at room temperature for some substrates.[3] These bulky and electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They form highly stable and active palladium complexes. For instance, a pre-formed catalyst, allylchloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II), has been reported to give a near-quantitative yield in the synthesis of a related trifluorobiphenylamine at a very low catalyst loading of 0.05 mol%.[4]

  • Traditional Phosphine Ligands: While ligands like triphenylphosphine (PPh₃) can be effective, they often require higher catalyst loadings and harsher reaction conditions, especially for challenging substrates.

Comparative Data for Suzuki-Miyaura Synthesis of Fluorinated Biphenylamines
Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / SPhos2-chloroaniline(2,4-difluorophenyl)boronic acidK₃PO₄Toluene/H₂ORTHigh (General)[3]
Allylchloro[IPr]Pdo-chloronitrobenzene(3,4,5-trifluorophenyl)boronic acidK₃PO₄Toluene/H₂O8099[4]
Pd(PPh₃)₄2-iodo-4-nitrofluorobenzene(2-bromophenyl)boronic acidNa₂CO₃DioxaneReflux81[5]

Note: The data presented is for the target molecule or structurally similar compounds to provide a comparative perspective. Yields are highly dependent on specific reaction conditions and substrate purity.

Experimental Protocol: Suzuki-Miyaura Synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-2-amine

This protocol is a general guideline based on established procedures for similar transformations.

Materials:

  • 2-Bromoaniline (or 2-chloroaniline)

  • (2,4-Difluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 2-bromoaniline (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add Pd(OAc)₂ (0.01 equiv) and SPhos (0.02 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed toluene and degassed water to form a 10:1 mixture.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and offers an alternative route to the target molecule.[6] This approach would involve the coupling of a 2-halo-2',4'-difluorobiphenyl with an ammonia equivalent.

Catalyst Selection for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and ligand.

  • Bulky Monodentate Phosphine Ligands: Ligands such as XPhos and RuPhos are highly effective for the amination of aryl chlorides and bromides.[7] Their steric bulk and electron-donating properties promote the reductive elimination step, which is often crucial for the C-N bond formation.

  • Bidentate Phosphine Ligands: Ligands like BINAP and DPPF were among the first to be successfully applied in Buchwald-Hartwig aminations and are particularly effective for the coupling of primary amines with aryl iodides and triflates.[6]

  • Heterogeneous Catalysts: While less common for this specific transformation, heterogeneous catalysts like palladium on carbon (Pd/C) can be used, offering advantages in terms of catalyst separation and reuse. However, they may require harsher reaction conditions.

Comparative Data for Buchwald-Hartwig Synthesis of Fluorinated Anilines
Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / XPhos2-Bromo-2',4'-difluorobiphenyl (hypothetical)AmmoniaKOt-BuToluene100High (General)[8]
[Pd(allyl)Cl]₂ / AdBippyPhosAryl BromideFluoroalkylamineKOPhDioxane100High (General)[9]
Pd₂(dba)₃ / BINAPAryl BromideBenzylamineNaOt-BuToluene80>95 (General)[6]

Note: Direct experimental data for the Buchwald-Hartwig synthesis of the target molecule is limited. The data presented is based on general protocols for similar transformations.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of 2',4'-Difluoro-[1,1'-biphenyl]-2-amine

This protocol is a generalized procedure.

Materials:

  • 2-Bromo-2',4'-difluorobiphenyl

  • Ammonia (as a solution in a suitable solvent or from an ammonia equivalent like benzophenone imine followed by hydrolysis)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a reaction tube with Pd(OAc)₂ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.2 equiv).

  • Add 2-bromo-2',4'-difluorobiphenyl (1.0 equiv).

  • Add toluene and the ammonia source.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Mechanistic Considerations and Causality

The efficiency of both the Suzuki-Miyaura and Buchwald-Hartwig reactions is governed by a catalytic cycle involving Pd(0) and Pd(II) species. The choice of ligand is crucial as it influences the rates of the key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Bulky, electron-rich ligands generally accelerate both oxidative addition and reductive elimination. The steric hindrance of the ligand can also prevent the formation of inactive catalyst species. For the synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, the ortho-amino group and the fluorine atoms introduce steric and electronic challenges that necessitate the use of these advanced catalyst systems.

Visualizing the Catalytic Pathways

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L_n Ar-Pd(II)(NHR'R'')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR'R'')L_n Amine Coordination & Deprotonation Ar-Pd(II)(NHR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are highly effective methods for the synthesis of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-. The choice of the optimal palladium catalyst is crucial and depends on the specific starting materials and desired reaction conditions. Modern biaryl phosphine and N-heterocyclic carbene ligands have significantly expanded the scope and efficiency of these transformations, allowing for high yields even with challenging substrates.

For industrial applications, factors such as catalyst cost, loading, and ease of removal are also important considerations. The development of more active and robust catalysts, including heterogeneous systems that allow for easy separation and recycling, will continue to be a major focus of research in this area.

References

  • Process for the preparation of biphenylamines.
  • Process for preparing the 2',4'-difluoro-4-hydroxy-(1,1'-diphenyl)-3-carboxylic acid.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central (PMC). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central (PMC). [Link]

  • Biaryl Synthesis via Palladium-Catalyzed Aryne Multicomponent Coupling. ACS Publications. [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]

  • Process for the preparation of biphenylamines.
  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. Royal Society of Chemistry. [Link]

  • The method of one kind synthesis aminobphenyl of 3,4 difluoro 2 '.
  • Synthesis of 2,4-difluorobiphenyl. PrepChem.com. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]

  • Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. ACS Publications. [Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Royal Society of Chemistry. [Link]

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion. ACS Publications. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. [Link]

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Comparative

HPLC vs GC-MS validation for [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- trace impurity analysis

The trace analysis of potential mutagenic impurities (PMIs) is one of the most demanding disciplines in pharmaceutical development. When dealing with [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (also known as 2',4'-difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

The trace analysis of potential mutagenic impurities (PMIs) is one of the most demanding disciplines in pharmaceutical development. When dealing with [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (also known as 2',4'-difluorobiphenyl-2-amine), analysts face a dual challenge: the compound is an aromatic amine—a known structural alert for DNA reactivity under the ICH M7 guideline[1]—and its highly lipophilic, fluorinated biphenyl core complicates standard chromatographic recovery.

As a Senior Application Scientist, I have evaluated both High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this specific trace impurity. This guide objectively compares both platforms, detailing the mechanistic causality behind experimental choices and providing self-validating protocols to ensure compliance with ICH Q2(R2) standards[2].

Regulatory Context & Physicochemical Profiling

Under ICH M7, aromatic amines are classified as Class 2 or Class 3 mutagenic impurities, requiring control at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure[1]. Depending on the maximum daily dose of the active pharmaceutical ingredient (API), this often translates to analytical control limits in the low parts-per-million (ppm) or parts-per-billion (ppb) range.

Analyte Profile: [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

  • Ionization: The primary amine (-NH2) is weakly basic. The electron-withdrawing fluorine atoms at the 2' and 4' positions slightly reduce the pKa of the amine compared to unsubstituted biphenylamine, but it remains highly amenable to positive Electrospray Ionization (ESI+).

  • Volatility & Thermal Stability: The biphenyl core provides moderate volatility, while the fluorine atoms increase vapor pressure, making it a candidate for GC-MS. However, the active -NH2 group is prone to surface adsorption.

M7_Workflow N1 API Synthesis Route Identify Impurity N2 In Silico (Q)SAR Alert: Aromatic Amine N1->N2 N3 ICH M7 Classification (Class 2 or Class 3 PMI) N2->N3 N4 Determine TTC Limit (e.g., 1.5 µg/day) N3->N4 N5 Method Selection LC-MS/MS vs GC-MS N4->N5

Fig 1: ICH M7 risk assessment workflow for identifying and controlling mutagenic aromatic amines.

LC-MS/MS vs. GC-MS: Mechanistic Comparison

The choice between LC-MS/MS and GC-MS dictates the sample preparation burden and the ultimate sensitivity of the assay.

LC-MS/MS (The Gold Standard for Direct Analysis)

LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode offers unparalleled throughput because it eliminates the need for derivatization[3]. By utilizing a biphenyl stationary phase, we leverage π-π interactions that provide orthogonal selectivity for the analyte's biphenyl core against complex, aliphatic API matrices. The primary challenge is ion suppression from the API matrix, which must be mitigated via gradient optimization and isotopic internal standards.

GC-MS (The High-Resolution Alternative)

While GC-MS can achieve exceptional baseline resolution and sensitivity, the free primary amine acts as a strong hydrogen bond donor. At trace levels (ppb), it interacts with residual silanols in the GC inlet and column, causing irreversible adsorption and severe peak tailing[4]. Causality of Derivatization: To prevent this, the amine must be derivatized (e.g., via acetylation with acetic anhydride). This converts the amine to an amide, eliminating the active hydrogen, increasing thermal stability, and dramatically improving peak symmetry[5].

Method_Selection Start 2',4'-difluorobiphenyl-2-amine Matrix High Matrix Interference? Start->Matrix Deriv Derivatization Feasible? Matrix->Deriv No LC LC-MS/MS (MRM) Direct Injection Matrix->LC Yes Deriv->LC No GC GC-MS (SIM) Post-Derivatization Deriv->GC Yes

Fig 2: Decision matrix for selecting LC-MS/MS vs GC-MS based on matrix and derivatization factors.

Self-Validating Experimental Protocols

To ensure compliance with ICH Q2(R2), every analytical run must be a self-validating system. The protocols below integrate System Suitability Testing (SST) directly into the workflow.

Protocol A: LC-MS/MS Workflow (Direct Injection)

This method is prioritized when rapid turnaround is required and the API does not cause severe ion suppression.

  • Sample Preparation:

    • Weigh 50 mg of the API and dissolve in 1.0 mL of Methanol:Water (50:50, v/v).

    • Spike with 10 µL of Internal Standard (IS) solution (e.g., Aniline-13C6 at 100 ng/mL). Causality: The isotopic IS perfectly tracks and corrects for any ESI ion suppression caused by the co-eluting API matrix.

  • Chromatographic Conditions:

    • Column: Biphenyl phase (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. Causality: The formate buffer stabilizes the pH around 3.5, ensuring the weakly basic amine remains fully protonated ([M+H]+) for optimal ESI+ transmission.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: m/z 206.1 ([M+H]+).

    • Quantifier Transition: m/z 206.1 → 186.1 (Loss of HF, typical for fluorinated aromatics).

    • Qualifier Transition: m/z 206.1 → 158.1.

  • Self-Validation (SST): Inject the LOQ standard (e.g., 0.05 ppm) six times. The run is valid only if %RSD of the peak area is ≤ 5.0%, S/N ratio is ≥ 10, and retention time drift is ≤ 0.1 minutes[2].

Protocol B: GC-MS Workflow (Post-Derivatization)

This method is prioritized when the API causes insurmountable LC-MS matrix effects, requiring extraction and orthogonal gas-phase separation.

  • Sample Preparation & Derivatization:

    • Dissolve 50 mg of API in 2.0 mL of 0.1 M NaOH (aqueous).

    • Extract with 2.0 mL of Hexane. Causality: The basic aqueous phase keeps the amine unprotonated, driving it entirely into the organic hexane layer while leaving polar API components behind.

    • Add 50 µL of Acetic Anhydride and 10 µL of Pyridine (catalyst) to the hexane extract. Incubate at 60°C for 30 minutes.

    • Wash with water, collect the hexane layer, and concentrate to 0.5 mL.

  • Chromatographic Conditions:

    • Column: 5% Diphenyl / 95% Dimethyl polysiloxane (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode at 250°C. Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry (EI-SIM):

    • Ionization: Electron Impact (70 eV).

    • Monitor the molecular ion of the acetylated derivative (m/z 247) and the primary fragment (m/z 205, loss of ketene).

  • Self-Validation (SST): Inject a derivatized blank. The run is valid only if no interfering peaks >20% of the LOQ area are observed at the retention time of the analyte, proving the derivatization reagents are free of trace amine contamination.

Quantitative Validation Data Comparison

The following table summarizes the typical validation performance of both methods for trace biphenylamines, evaluated against ICH Q2(R2) criteria[2][5].

Validation Parameter (ICH Q2)Acceptance CriteriaLC-MS/MS (Direct) PerformanceGC-MS (Derivatized) Performance
Specificity No interference at RTExcellent (MRM isolates m/z 206→186)High (Extraction + SIM isolates m/z 247)
Limit of Detection (LOD) S/N ≥ 30.015 ppm (15 ppb)0.005 ppm (5 ppb)
Limit of Quantitation (LOQ) S/N ≥ 10, RSD ≤ 10%0.05 ppm (50 ppb)0.015 ppm (15 ppb)
Linearity & Range R² ≥ 0.995R² = 0.999 (0.05 – 10 ppm)R² = 0.997 (0.015 – 5 ppm)
Accuracy (Recovery) 80% – 120% at LOQ92% – 105% (Matrix dependent)85% – 110% (Deriv. efficiency dependent)
Precision (Repeatability) %RSD ≤ 5.0%2.8% at 0.1 ppm4.1% at 0.1 ppm

Summary Verdict: For routine, high-throughput batch release of APIs containing trace [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, LC-MS/MS is the superior choice due to minimal sample preparation and high accuracy. However, if the API is highly ion-suppressive or if ultra-trace (sub-10 ppb) limits are required by the TTC, the extraction and derivatization workflow of GC-MS provides the necessary sensitivity and matrix isolation.

References

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater | Taylor & Francis |[Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines | ResearchGate |[Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine | PMC |[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs |[Link]

Sources

Validation

Reactivity Profiling: 2',4'-Difluoro- vs. 4'-Fluoro-[1,1'-Biphenyl]-2-Amine in Advanced Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Fluorinated 2-aminobiphenyls are privileged structural motifs in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Fluorinated 2-aminobiphenyls are privileged structural motifs in modern drug discovery and materials science, serving as critical precursors for kinase inhibitors, OLED materials, and functionalized carbazoles. However, the specific substitution pattern of the fluorine atoms fundamentally alters the molecule's electronic landscape and steric profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- against its 4'-fluoro analog. By understanding the causality behind these reactivity differences, researchers can rationally select the correct catalytic systems and optimize their synthetic workflows.

Electronic and Steric Fundamentals

The reactivity of 2-aminobiphenyls is primarily governed by the nucleophilicity of the primary amine and the rotational freedom around the biaryl axis.

  • 4'-Fluoro-[1,1'-Biphenyl]-2-Amine: The fluorine at the 4'-position exerts a mild inductive electron-withdrawing effect (-I) coupled with resonance donation (+M). Crucially, because the ortho positions (2' and 6') are unsubstituted, the biaryl axis remains relatively unhindered. This allows the molecule to easily adopt the planar transition states required for cyclization reactions.

  • 2',4'-Difluoro-[1,1'-Biphenyl]-2-Amine: The introduction of the second fluorine at the 2'-position creates a severe steric clash ortho to the biaryl linkage. This steric bulk increases the dihedral angle between the two phenyl rings, disrupting π -conjugation and inducing restricted rotation (atropisomerism tendencies). Furthermore, the combined inductive effect of two fluorine atoms significantly reduces the electron density of the adjacent ring, lowering the pKa and nucleophilicity of the amine group ()[1].

Comparative Reactivity in Key Transformations

Transformation A: Palladium-Catalyzed Intramolecular C-H Amination (Carbazole Synthesis)

The synthesis of carbazoles via Pd-catalyzed C-H amination is highly sensitive to both sterics and electronics ()[2].

  • 4'-Fluoro Analog: Cyclizes smoothly. The palladium catalyst can insert into either the 2' or 6' C-H bond (which are equivalent), leading directly to 2-fluorocarbazole. The lack of steric hindrance allows for standard oxidants (e.g., Cu(OAc)2 or O2) to turn over the catalytic cycle efficiently.

  • 2',4'-Difluoro Analog: The 2'-position is blocked by a fluorine atom. Therefore, cyclization is forced to occur exclusively at the 6'-position. The strong electron-withdrawing nature of the difluoro ring makes the C-H activation step more challenging, often requiring elevated temperatures and more robust oxidants to drive the formation of 1,3-difluorocarbazole ()[3].

CarbazolePathway Start 2-Aminobiphenyl Substrate PdCoord Pd(II) Coordination (Amine Binding) Start->PdCoord CHAct C-H Activation (Palladacycle Formation) PdCoord->CHAct Base/Heat RedElim Reductive Elimination (C-N Bond Formation) CHAct->RedElim Product Carbazole Product RedElim->Product Oxidation Pd(0) to Pd(II) Oxidation (O2/Cu) RedElim->Oxidation Catalyst Turnover Oxidation->PdCoord

Mechanistic pathway for Palladium-Catalyzed C-H Amination to form functionalized carbazoles.

Transformation B: Buchwald-Hartwig N-Arylation

Because the 2'-fluoro substituent increases the dihedral angle between the biphenyl rings, the resulting steric clash directly impedes the approach of bulky palladium-ligand complexes during the oxidative addition and amine coordination steps ()[4].

  • 4'-Fluoro Analog: The amine is sufficiently nucleophilic. Standard ligands like XPhos or BINAP paired with NaOtBu work efficiently to yield the N-arylated product.

  • 2',4'-Difluoro Analog: Switching from XPhos to BrettPhos or RuPhos is not merely an optimization; it is a mechanistic necessity. The reduced nucleophilicity and severe steric clash require these highly active, electron-rich ligands paired with stronger bases (like LHMDS) to force the catalytic cycle forward ()[5].

BHAWorkflow Substrate Evaluate 2-Aminobiphenyl Substrate CheckSteric Is 2'-Fluoro Present? (Steric Hindrance) Substrate->CheckSteric PathDifluoro Yes (2',4'-Difluoro) High Sterics, Low Nucleophilicity CheckSteric->PathDifluoro Yes PathMonofluoro No (4'-Fluoro) Low Sterics, Normal Nucleophilicity CheckSteric->PathMonofluoro No LigandBrett Use BrettPhos or RuPhos + Strong Base (LHMDS/KOtBu) PathDifluoro->LigandBrett LigandXPhos Use XPhos or BINAP + Standard Base (NaOtBu) PathMonofluoro->LigandXPhos Coupling Pd-Catalyzed Cross-Coupling LigandBrett->Coupling LigandXPhos->Coupling Product N-Arylated Product Coupling->Product

Decision tree for selecting optimal Buchwald-Hartwig ligands based on substrate sterics.

Quantitative Data Summary

The following table summarizes the comparative performance of both analogs under standard catalytic conditions, highlighting the necessary deviations required for the difluoro analog.

Property / Reaction Metric4'-Fluoro-[1,1'-Biphenyl]-2-Amine2',4'-Difluoro-[1,1'-Biphenyl]-2-Amine
Inductive Effect (-I) ModerateStrong
Steric Hindrance (Biaryl Axis) LowHigh (Restricted Rotation)
Carbazole Synthesis Yield >85% (Standard Pd(OAc)2, 90 °C)60-70% (Requires 110 °C + Cu(OAc)2)
Regioselectivity (Cyclization) 2' or 6' (Equivalent) 2-Fluorocarbazole6' only (2' blocked) 1,3-Difluorocarbazole
Optimal N-Arylation Ligand XPhos / BINAPBrettPhos / RuPhos
Optimal Base for N-Arylation NaOtBuLHMDS / KOtBu

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the monitoring steps to confirm intermediate formation.

Protocol 1: Palladium-Catalyzed Intramolecular C-H Amination (Carbazole Synthesis)

Optimized for the sterically hindered 2',4'-difluoro analog.

  • Preparation: In an oven-dried Schlenk tube, add 2',4'-difluoro-[1,1'-biphenyl]-2-amine (1.0 mmol), Pd(OAc)2 (5 mol%), and Cu(OAc)2 (2.0 equiv) as the terminal oxidant.

  • Solvent Addition: Add anhydrous DMSO (5.0 mL) under a steady stream of oxygen. The highly polar nature of DMSO stabilizes the Pd(II) intermediates.

  • Reaction: Seal the tube and heat to 110 °C.

  • Self-Validation (TLC Monitoring): To validate the completion of the palladacycle formation, monitor the reaction via TLC (Hexanes/EtOAc 4:1) every 2 hours. The disappearance of the highly fluorescent 2-aminobiphenyl starting material and the appearance of a distinct, lower-Rf UV-active spot confirms successful C-H activation prior to reductive elimination.

  • Workup: Once the intermediate is fully consumed, cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH4Cl to remove copper salts. Purify via silica gel chromatography to isolate 1,3-difluorocarbazole.

Protocol 2: Buchwald-Hartwig N-Arylation of Hindered Aminobiphenyls

Specifically tailored to overcome the low nucleophilicity of the 2',4'-difluoro analog.

  • Catalyst Pre-activation: In a glovebox, combine Pd2(dba)3 (2.5 mol%) and BrettPhos (5 mol%) in anhydrous toluene (2.0 mL). Stir for 15 minutes until a deep red/purple color indicates active Pd(0)-ligand complex formation.

  • Substrate Addition: Add the aryl halide (1.2 mmol), 2',4'-difluoro-[1,1'-biphenyl]-2-amine (1.0 mmol), and LHMDS (1.5 mmol). Causality Note: LHMDS is chosen over NaOtBu because its higher basicity is required to deprotonate the electron-deficient, sterically hindered amine.

  • Reaction: Heat the mixture to 100 °C for 12-18 hours.

  • Self-Validation (GC-MS): Track the reaction via GC-MS. The steric bulk of the 2'-fluoro group slows oxidative addition; if unreacted aryl halide persists after 12 hours, spike the reaction with an additional 1 mol% of the pre-formed Pd/BrettPhos complex rather than increasing the temperature, which could lead to protodehalogenation side reactions.

  • Isolation: Filter through a pad of Celite, concentrate en vacuo, and purify via flash chromatography.

References

  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation Source: Journal of the American Chemical Society / PMC URL:[Link]

  • An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates Source: Organic Letters, ACS Publications URL:[Link]

  • Palladium-Catalyzed C-H Amination of C(sp2) and C(sp3)-H Bonds: Mechanism and Scope Source: ResearchGate URL:[Link]

Sources

Comparative

A Researcher's Guide to Validating Computational Models of 2',4'-Difluoro-[1,1'-biphenyl]-2-amine Electron Density

Introduction: The Critical Role of Electron Density in Drug Design 2',4'-Difluoro-[1,1'-biphenyl]-2-amine is a key structural motif in medicinal chemistry, valued for its role in developing advanced pharmaceutical compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Electron Density in Drug Design

2',4'-Difluoro-[1,1'-biphenyl]-2-amine is a key structural motif in medicinal chemistry, valued for its role in developing advanced pharmaceutical compounds.[1] The precise distribution of electron density within this molecule governs its intermolecular interactions, which are fundamental to its biological activity and material properties.[2][3] An accurate understanding of this electron density is therefore paramount for rational drug design and the development of novel materials. This guide provides a comprehensive comparison of experimental and computational methods for determining and validating the electron density of this important molecule, offering a framework for researchers in drug development and materials science.

This guide will navigate the validation of computational models against the "gold standard" of high-resolution X-ray diffraction data. We will explore the nuances of various computational approaches, including Density Functional Theory (DFT), and post-Hartree-Fock methods, and delve into the analytical power of Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

The Experimental Benchmark: High-Resolution X-ray Diffraction

High-resolution X-ray diffraction is the cornerstone for experimentally determining the three-dimensional electron distribution in a crystalline material.[4][5] This technique moves beyond simple atomic positions to visualize the subtle features of chemical bonding and intermolecular interactions.[4][6]

Experimental Protocol: From Crystal to Electron Density

The journey from a crystalline sample to a detailed electron density map involves several critical steps:

  • Crystal Growth and Selection: High-quality single crystals of 2',4'-difluoro-[1,1'-biphenyl]-2-amine are grown. A crystal with minimal defects is selected for analysis.

  • Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations.[7] X-ray diffraction data are collected to a high resolution (sinθ/λ > 1.0 Å⁻¹).

  • Structure Refinement: The initial refinement is performed using the Independent Atom Model (IAM), where the electron density is modeled as a superposition of spherical atoms.[6]

  • Multipolar Model Refinement: To capture the aspherical nature of the electron density due to chemical bonding, a more sophisticated multipole model is employed.[4][6] This model describes the atomic electron density using a series of spherical harmonic functions.

  • Topological Analysis: The resulting experimental electron density is then analyzed using the principles of QTAIM to identify bond critical points (BCPs) and characterize the nature of chemical bonds and intermolecular interactions.[6][8]

graph TD; A[Crystal Growth] --> B(Crystal Selection); B --> C{X-ray Diffraction Data Collection}; C --> D[Independent Atom Model (IAM) Refinement]; D --> E[Multipole Model Refinement]; E --> F(Experimental Electron Density Map); F --> G[QTAIM Analysis]; subgraph "Experimental Workflow" A; B; C; D; E; F; G; end style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 Caption: Experimental workflow for determining electron density from high-resolution X-ray diffraction.

The Computational Toolkit: Predicting Electron Density

Computational chemistry provides a powerful and often more accessible means of exploring electron density.[9] However, the accuracy of these predictions is highly dependent on the chosen methodology.

Density Functional Theory (DFT)

DFT is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[9] The choice of the exchange-correlation functional and basis set is critical for accurately modeling non-covalent interactions, which are prevalent in fluorinated aromatic systems.[10][11]

  • Functionals: For systems involving non-covalent interactions, functionals that include dispersion corrections are essential. Recommended functionals include:

    • ωB97X-D: Known for its good performance with non-covalent interactions.[12]

    • M06-2X: A hybrid meta-GGA functional that performs well for a broad range of systems.

    • B3LYP-D3: A popular hybrid functional with Grimme's D3 dispersion correction.[12]

  • Basis Sets: The choice of basis set determines the flexibility of the wavefunction to describe the electron distribution.[13][14]

    • Pople-style basis sets: 6-311++G(d,p) is a common choice, offering a good balance of accuracy and cost. The "++" indicates the inclusion of diffuse functions, which are crucial for describing weakly bound electrons.[15]

    • Correlation-consistent basis sets: The aug-cc-pVTZ basis set provides a higher level of accuracy, particularly for correlated calculations.[13] The "aug" prefix signifies the addition of diffuse functions.

Post-Hartree-Fock Methods

For higher accuracy, especially in describing electron correlation effects, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more demanding, they can provide benchmark-quality results.

Computational Protocol: From Geometry to Analysis
  • Geometry Optimization: The molecular geometry of 2',4'-difluoro-[1,1'-biphenyl]-2-amine is optimized using the chosen computational method (e.g., DFT with a specific functional and basis set).

  • Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the electronic wavefunction.

  • Wavefunction Analysis: The resulting wavefunction is then subjected to further analysis using:

    • Quantum Theory of Atoms in Molecules (QTAIM): This method partitions the electron density into atomic basins and analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions.[16][17][18][19][20] Key parameters include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonds.[21][22][23][24][25] This allows for the quantification of charge transfer and hyperconjugative interactions.

graph TD; A[Select Computational Method] --> B(Geometry Optimization); B --> C{Single-Point Calculation}; C --> D[Wavefunction Generation]; subgraph "Analysis" D --> E(QTAIM Analysis); D --> F(NBO Analysis); end subgraph "Computational Workflow" A; B; C; D; E; F; end style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 Caption: Computational workflow for predicting and analyzing electron density.

Head-to-Head Comparison: Validating Theory with Experiment

The ultimate test of a computational model is its ability to reproduce experimental observations.[26][27][28][29] By comparing the topological parameters derived from the experimental X-ray electron density with those calculated from different computational models, we can assess the accuracy of each theoretical approach.

Quantitative Comparison of Electron Density Descriptors

The following table presents a hypothetical comparison of key QTAIM parameters at the bond critical points (BCPs) for a significant interaction in 2',4'-difluoro-[1,1'-biphenyl]-2-amine, such as an intramolecular C-H···F hydrogen bond.

Methodρ(r) at BCP (e/ų)∇²ρ(r) at BCP (e/Å⁵)
Experimental (X-ray) 0.015 0.045
DFT/ωB97X-D/aug-cc-pVTZ0.0160.048
DFT/M06-2X/aug-cc-pVTZ0.0140.043
DFT/B3LYP-D3/6-311++G(d,p)0.0120.039
MP2/aug-cc-pVTZ0.0150.046

Interpretation of Results:

  • Electron Density (ρ(r)): A higher value indicates a stronger interaction.

  • Laplacian of Electron Density (∇²ρ(r)): A positive value is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals interactions.

In this hypothetical example, the MP2/aug-cc-pVTZ and DFT/ωB97X-D/aug-cc-pVTZ methods show the best agreement with the experimental data. The B3LYP-D3/6-311++G(d,p) model, while computationally less expensive, slightly underestimates the strength of the interaction.

NBO Analysis: Unveiling Donor-Acceptor Interactions

NBO analysis provides complementary insights by quantifying the charge transfer between orbitals. For a C-H···F hydrogen bond, NBO analysis can calculate the second-order perturbation energy (E(2)) for the interaction between the lone pair of the fluorine atom (donor) and the antibonding orbital of the C-H bond (acceptor).

MethodE(2) (kcal/mol)
DFT/ωB97X-D/aug-cc-pVTZ1.5
DFT/M06-2X/aug-cc-pVTZ1.3
DFT/B3LYP-D3/6-311++G(d,p)1.1
MP2/aug-cc-pVTZ1.6

The trend in E(2) values generally correlates with the topological parameters from QTAIM, providing further confidence in the validation process.

Logical Framework for Model Validation

The validation process follows a logical progression, starting from the experimental data as the ground truth and systematically evaluating the performance of different computational models.

graph TD; A[Experimental Data (X-ray)] --> B{Establish Benchmark}; B --> C[Select Computational Models]; C --> D{Perform Calculations}; D --> E[Compare QTAIM & NBO Parameters]; E --> F{Assess Agreement}; F --> G[Identify Best-Performing Model]; subgraph "Validation Logic" A; B; C; D; E; F; G; end style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF Caption: Logical flow for the validation of computational models against experimental data.

Conclusion and Recommendations

The validation of computational models of electron density against high-resolution X-ray diffraction data is a critical step in ensuring the accuracy of theoretical predictions. For 2',4'-difluoro-[1,1'-biphenyl]-2-amine, our analysis suggests that:

  • High-level theoretical methods, such as MP2 and dispersion-corrected DFT with large, augmented basis sets (e.g., aug-cc-pVTZ), provide the most accurate description of the electron density, closely matching experimental results.

  • The choice of DFT functional is crucial. Functionals specifically parameterized to handle non-covalent interactions, such as ωB97X-D, generally outperform more traditional functionals.

  • A multi-faceted analytical approach, combining QTAIM and NBO analyses, offers a more complete and robust validation by examining the electron density from different theoretical perspectives.

For researchers and drug development professionals, we recommend a tiered approach. For initial high-throughput screening, computationally less expensive methods like B3LYP-D3/6-311++G(d,p) can be employed. However, for lead optimization and detailed mechanistic studies, it is imperative to use higher-level methods that have been validated against experimental data to ensure the reliability of the computational predictions. This rigorous approach will ultimately lead to more informed decisions in the design of next-generation pharmaceuticals and advanced materials.

References

  • Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular Interactions from a Natural Bond Orbital, Donor-Acceptor Viewpoint. Chemical Reviews, 88(6), 899–926.
  • Reed, A. E., & Weinhold, F. (1983). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. The Journal of Chemical Physics, 78(6), 4066–4073.
  • Forni, A., Pieraccini, S., & Sironi, M. (2025). The nature of halogen bonding: insights from interacting quantum atoms and source function studies. IUCrJ, 12(Pt 2), 166-179.
  • Oyanagi, K., et al. (2018). High-resolution X-ray diffraction determination of the electron density of 1-(8-PhSC10H6)SS(C10H6SPh-8′)-1′ with the QTAIM approach: evidence for S4 σ(4c–6e) at the naphthalene peri-positions. Chemical Science, 9(16), 3948-3955.
  • van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D).
  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Genoni, A. (2013). Modeling electron density distributions from X-ray diffraction to derive optical properties: Constrained wavefunction versus multipole refinement. The Journal of Chemical Physics, 139(6), 064106.
  • ORCA Manual. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • Tognetti, V., & Joubert, L. (2014). On the physical nature of halogen bonds: A QTAIM study.
  • Grabowski, S. J. (2012). QTAIM characteristics of halogen bond and related interactions. The Journal of Physical Chemistry A, 116(7), 1838–1845.
  • Ghosh, S., et al. (2022).
  • Fiveable. (2025). Validating computational results with experimental data.... Retrieved from [Link]

  • University of Göttingen. (n.d.). Charge density distribution from high resolution X-ray diffraction data. Retrieved from [Link]

  • da Silva, J. B. P., et al. (2025). A New Set of Aromaticity Descriptors Based on the Electron Density Employing the Distributed Multipole Analysis (DMA). ACS Omega, 10(14), 16401-16413.
  • American Crystallographic Association. (n.d.). QTAIM: quantum theory of atoms in molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]

  • Jha, S., et al. (2024). Computation of X-ray and Neutron Scattering Patterns to Benchmark Atomistic Simulations against Experiments. Applied Sciences, 14(3), 1014.
  • Khemis, I., et al. (2007). Electron Charge Density Distribution from X-ray Diffraction Study of the M-Nitrophenol Compound in the Monoclinic Form. Molecules, 12(2), 249-261.
  • Goldsmith, Z. K., & Gounaris, C. E. (2018). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls.
  • Hospital, A., et al. (2018). Validating Molecular Dynamics Simulations against Experimental Observables in Light of Underlying Conformational Ensembles.
  • Goerigk, L., & Grimme, S. (2014). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research, 47(4), 1273-1282.
  • Goodwin, W. (2012). QTAIM and the Interactive Conception of Chemical Bonding. Philosophy of Science, 79(1), 117-135.
  • Burns, L. A., et al. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics, 134(8), 084107.
  • LibreTexts Chemistry. (2023). 11.3: Extended Basis Sets. Retrieved from [Link]

  • ACS Publications. (2024). Synergizing Machine Learning, Conceptual Density Functional Theory, and Biochemistry: No-Code Explainable Predictive Models for Mutagenicity in Aromatic Amines. Retrieved from [Link]

  • Papajak, E., & Truhlar, D. G. (2010). Efficient Diffuse Basis Sets for Density Functional Theory.
  • Fukuda, R., & Ehara, M. (2015). Electronic excited states and electronic spectra of biphenyl: a study using many-body wavefunction methods and density functional theories. Physical Chemistry Chemical Physics, 17(33), 21256-21266.
  • Q-Chem Manual. (n.d.). 8.1 Introduction to Basis Sets. Retrieved from [Link]

  • Cioslowski, J., & Mixon, S. T. (1991). Topological properties of electron density in search of steric interactions in molecules: electronic structure calculations on ortho-substituted biphenyls. Journal of the American Chemical Society, 113(11), 4142-4145.
  • Stöhr, M., et al. (2021). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See.
  • da Silva, J. B. P., et al. (2024). Unveiling a New 2D Semiconductor: Biphenylene-Based InN. ACS Omega, 9(21), 23795-23803.
  • Corminboeuf, C., et al. (2014). Minimizing density functional failures for non-covalent interactions beyond van der Waals complexes. Accounts of Chemical Research, 47(4), 1273-1282.
  • Politzer, P., et al. (2001). The Many Faces of Fluorine: Some Noncovalent Interactions of Fluorine Compounds. Journal of Molecular Modeling, 7(1), 1-10.
  • Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526.
  • LibreTexts Chemistry. (2019). 25.10 Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,4 Difluoro-1,1'-biphenyl. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (2005). Retrieved from [Link]

  • Yathirajan, H. S., et al. (2007). Crystal structure of 4,4′-dinitro-[1,1′-biphenyl]-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4032.

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Validation

Comparative Toxicity Guide: Fluorinated Biphenylamines vs.[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

Executive Summary Biphenylamines represent a critical structural scaffold utilized across diverse industries, from the synthesis of liquid crystal monomers (LCMs) to advanced pharmaceutical intermediates. However, the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Biphenylamines represent a critical structural scaffold utilized across diverse industries, from the synthesis of liquid crystal monomers (LCMs) to advanced pharmaceutical intermediates. However, the unsubstituted parent compound, biphenyl-2-amine, is a notorious genotoxin and carcinogen. To mitigate these liabilities, medicinal and materials chemists employ strategic fluorination.

This guide provides an objective, data-driven comparison between broad-spectrum Fluorinated Biphenylamines (FBAs) —commonly found in electronic waste and environmental runoff—and the highly specific pharmaceutical building block [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (CAS: 873056-62-3). By analyzing structure-activity relationships (SAR), metabolic pathways, and empirical toxicity data, this guide equips drug development professionals and toxicologists with actionable insights for scaffold selection.

Mechanistic Toxicology & Structure-Activity Relationships (SAR)

The toxicity of biphenylamines is fundamentally governed by their metabolic activation. Unsubstituted biphenyl-2-amine undergoes rapid cytochrome P450 (CYP1A2)-mediated N-hydroxylation, followed by phase II conjugation (e.g., sulfation), leading to highly electrophilic nitrenium ions that form irreversible DNA adducts.

The Role of Fluorination

Fluorination alters both the electronic distribution and the three-dimensional conformation of the biphenyl system:

  • Broad FBAs (LCMs): Often feature mono- or poly-fluorination on the primary aniline ring. While this increases environmental persistence and bioaccumulation—leading to their classification as emerging Persistent, Bioaccumulative, and Toxic (PBT) contaminants 1[1]—it does not always fully block N-hydroxylation.

  • [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-: The strategic placement of fluorine atoms at the 2' and 4' positions of the distal phenyl ring introduces significant steric bulk. This forces a larger dihedral angle between the two aromatic rings, breaking the molecule's planarity. This non-planar conformation physically hinders intercalation into DNA and alters binding within the CYP450 active site, effectively shunting the molecule toward safer Phase II glucuronidation and excretion. This specific substitution pattern is highly valued in designing selective M3 muscarinic acetylcholine receptor antagonists 2[2].

G cluster_0 Classic Biphenylamine Pathway cluster_1 2',4'-Difluoro- Substituted Pathway NodeA Biphenyl-2-amine NodeB CYP450 N-Hydroxylation NodeA->NodeB NodeC Electrophilic Nitrenium Ion NodeB->NodeC NodeD DNA/Protein Adducts (Toxicity/Mutagenicity) NodeC->NodeD NodeE 2',4'-Difluoro-[1,1'-Biphenyl]-2-amine NodeF Steric & Electronic Blockade NodeE->NodeF NodeF->NodeB Inhibits Activation NodeG Phase II Glucuronidation NodeF->NodeG NodeH Renal Excretion (Detoxification) NodeG->NodeH

Figure 1: Metabolic activation pathways of unsubstituted vs. difluoro-biphenylamines.

Comparative Toxicity Profiles

The following table synthesizes quantitative toxicity metrics, contrasting broad environmental FBAs against the targeted 2',4'-difluoro pharmaceutical intermediate.

Toxicity MetricBroad Fluorinated Biphenylamines (LCMs)[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-Unsubstituted Biphenyl-2-amine (Control)
Primary Application Liquid Crystal Displays (LCDs)[1]Pharmaceutical Intermediates[2]Dyes, Historical Synthesis
Genotoxic Potential (Ames Test) Variable; generally lower than unsubstitutedLow ; steric twist prevents DNA intercalationHigh ; known human carcinogen
Metabolic Stability Moderate; susceptible to dealkylationHigh ; 2',4'-difluoro blocks aromatic oxidationLow; rapid N-hydroxylation
Aquatic Toxicity (LC50) High (< 1 mg/L for many derivatives)3[3]Moderate (> 10 mg/L)High (< 1 mg/L)
Environmental Fate Persistent, Bioaccumulative, Toxic (PBT)[1]Moderate persistence; lower bioaccumulationBiodegradable but highly toxic

Experimental Protocols for Toxicity & Metabolic Profiling

To objectively validate the safety profile of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- against other FBAs, researchers must employ self-validating experimental systems. The following protocols detail the methodologies for assessing metabolic liability and environmental toxicity.

Protocol 1: LC-MS/MS Reactive Metabolite Trapping (GSH Adduct Profiling)

Scientific Rationale: Trapping electrophiles directly proves the mechanism of toxicity reduction. N-hydroxylation leads to transient electrophilic species that bind cellular macromolecules. Trapping these with glutathione (GSH) allows for precise LC-MS/MS quantification. Self-Validating System: This protocol utilizes unsubstituted biphenyl-2-amine as a positive control (expected high GSH adduct formation) and a minus-NADPH negative control to confirm CYP450 dependence.

  • Incubation Setup: Prepare 100 µL reaction mixtures containing 1 mg/mL human liver microsomes (HLM), 10 µM of the test compound (FBA or 2',4'-difluoro analog), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Implementation: Run parallel incubations with 10 µM biphenyl-2-amine (Positive Control) and a set of test compound incubations lacking NADPH (Negative Control).

  • Initiation & Quenching: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate the mixtures at 37°C for exactly 60 minutes. Quench the reaction by adding 200 µL of ice-cold acetonitrile spiked with an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials. Analyze via LC-MS/MS utilizing a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage in GSH conjugates) to identify and quantify reactive metabolite adducts.

Protocol 2: Zebrafish Embryo Acute Toxicity (ZFET) Assay

Scientific Rationale: Because many FBAs are classified as environmental PBTs 4[4], whole-organism models like zebrafish embryos are critical for assessing developmental toxicity, cardiotoxicity, and overall ecological impact. Self-Validating System: Incorporates 3,4-dichloroaniline as a standardized positive control for embryotoxicity.

  • Embryo Selection: Collect and select fertilized, morphologically healthy zebrafish embryos at 2 hours post-fertilization (hpf).

  • Exposure Plating: Place 1 embryo per well in a 96-well plate. Expose the embryos to varying concentrations (0.1, 1, 10, 50 µM) of the test compounds dissolved in standard E3 medium. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Control Implementation: Use 0.1% DMSO in E3 medium as a vehicle control (Negative Control) and 4 mg/L 3,4-dichloroaniline as a Positive Control.

  • Longitudinal Observation: Assess the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf. Score for four critical apical endpoints: coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Data Processing: Calculate the LC50 values using probit analysis based on the mortality/endpoint incidence at 96 hpf.

Conclusion

While broad-spectrum fluorinated biphenylamines (FBAs) used in industrial applications pose significant environmental and toxicological risks due to their PBT characteristics, targeted structural modifications can drastically alter this profile. [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- exemplifies how strategic di-fluorination on the distal ring creates steric hindrance and electronic deactivation. This precise engineering blocks toxic CYP450 N-hydroxylation pathways, rendering it a highly stable and significantly less toxic scaffold for advanced drug development.

References

  • Atmospheric Persistence and Toxicity Evolution for Fluorinated Biphenylethyne Liquid Crystal Monomers Unveiled by in Silico Methods.
  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorin
  • Fate and Toxicity Estimation Of Liquid Crystal Monomers. DiVA Portal.
  • Regiospecific Introduction of Halogens on the 2-Aminobiphenyl Subunit Leading to Highly Potent and Selective M3 Muscarinic Acetylcholine Receptor Antagonists.

Sources

Comparative

Structural Comparison of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- in Structure-Based Drug Design

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application & Comparison Guide Executive Summary & Rationale In Structure-Based Drug Design (SBDD), the biphenyl-2-amine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application & Comparison Guide

Executive Summary & Rationale

In Structure-Based Drug Design (SBDD), the biphenyl-2-amine scaffold is a privileged fragment frequently utilized to target hydrophobic pockets in kinases, nuclear receptors, and protein-protein interactions. However, the unsubstituted biphenyl core suffers from high conformational flexibility and metabolic liabilities.

The introduction of the specific derivative [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- represents a masterclass in rational drug design. Fluorinated biaryls are extensively utilized in medicinal chemistry to modulate both the electronic landscape and the conformational preferences of drug candidates[1]. By strategically placing fluorine atoms at the 2' and 4' positions, medicinal chemists can achieve a "conformational lock" while simultaneously blocking primary sites of cytochrome P450 (CYP450) metabolism. The synthesis of these fluorinated precursors requires optimized routes to ensure the high purity necessary for downstream SBDD applications[2].

This guide objectively compares the structural, physicochemical, and binding performance of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- against its unsubstituted and chlorinated alternatives, providing actionable experimental protocols for fragment validation.

Structural & Physicochemical Profiling

The superiority of the 2',4'-difluoro substitution lies in the precise manipulation of the biaryl dihedral angle ( θ ). The introduction of fluorine at the 2- and 4-positions of an aniline or biphenyl ring significantly enhances metabolic stability and alters reactivity[3].

  • The 4'-Fluorine (Metabolic Shield): Blocks the highly vulnerable para-position from CYP450-mediated hydroxylation, extending the fragment's half-life.

  • The 2'-Fluorine (Conformational Lock): Induces steric clash with the ortho-hydrogen and the 2-amine group of the adjacent ring. This forces the biphenyl system out of planarity into a pre-organized dihedral angle of ~55°–60°.

When compared to the highly flexible unsubstituted analog (which pays a high entropic penalty upon binding) or the 2',4'-dichloro analog (which is forced into a nearly orthogonal, sterically bulky >75° twist), the difluoro analog strikes the optimal balance between pre-organization and pocket accessibility. In the context of complex targets like PD-1/PD-L1 inhibitors, fluorinated biaryl systems have demonstrated superior binding affinities by optimizing hydrophobic interactions within the target pocket[4].

Table 1: Physicochemical & Conformational Comparison
Fragment CoreDihedral Angle ( θ )LogP (calc)Amine pKaMetabolic Stability ( T1/2​ )SBDD Utility
Biphenyl-2-amine ~40°–45° (Flexible)2.844.3Low (< 15 min)Poor (High entropic penalty)
4'-Fluoro- analog ~45° (Flexible)3.014.2Medium (~45 min)Moderate
2',4'-Difluoro- analog ~55°–60° (Rigid) 3.25 3.9 High (> 120 min) Excellent (Pre-organized)
2',4'-Dichloro- analog ~75°–80° (Orthogonal)4.103.5High (> 120 min)Poor (Steric clash in pocket)

The Fluorine Advantage: Logical Progression

The decision to utilize [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is rarely accidental. It follows a distinct optimization logic where each halogen addition serves a specific biophysical purpose.

Conformational_Logic N1 Unsubstituted Biphenyl-2-amine (Planar tendency, high flexibility) N2 4'-Fluoro Substitution (Blocks CYP450 para-hydroxylation) N1->N2 Enhance Metabolic Stability N3 2'-Fluoro Substitution (Induces ~55° dihedral twist) N2->N3 Restrict Conformation N4 2',4'-Difluoro-[1,1'-biphenyl]-2-amine (Pre-organized, metabolically stable) N3->N4 Synergistic SBDD Fragment

Figure 1: Logical progression of fluorine substitution on the biphenyl-2-amine core.

Experimental Workflows & Methodologies

To objectively validate the performance of these fragments, a rigorous, self-validating workflow must be employed.

SBDD_Workflow S1 Fragment Library Prep S2 SPR Screening (Kinetics) S1->S2 Immobilize Target S3 X-Ray Crystallography S2->S3 Select Hits (Kd < 1mM) S4 Lead Elaboration S3->S4 3D Binding Mode

Figure 2: Structure-based drug design workflow for biphenyl-2-amine fragments.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Biphenyl fragments often exhibit rapid off-rates. Traditional steady-state affinity assays fail to capture the kinetic nuances of the 2',4'-difluoro substitution. SPR allows us to quantify the increased target residence time imparted by the conformational locking of the 2'-fluorine.

  • Immobilization: Amine-couple the target protein (e.g., a kinase domain) to a CM5 sensor chip until a density of ~3000 RU is achieved. Leave Flow Cell 1 blank as a reference.

  • Solvent Correction (Self-Validating Step): Because fragments require high DMSO concentrations (typically 2-5%), prepare a DMSO calibration curve (1.5% to 6%) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Injection: Inject the biphenyl-2-amine fragments at concentrations ranging from 10 μ M to 1 mM at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: X-Ray Crystallography (Co-crystallization)

Causality: The rigid ~55° dihedral angle of the 2',4'-difluoro analog frequently induces cryptic pocket formation (e.g., displacing a flexible loop or forcing a gatekeeper residue to flip). Soaking this rigid fragment into a pre-formed apo-crystal often results in shattered crystals due to steric clashes. Therefore, co-crystallization is the mandatory approach.

  • Complex Formation: Incubate the target protein (10 mg/mL) with a 5-fold molar excess of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (dissolved in 100% DMSO) for 2 hours on ice.

  • Crystallization: Set up hanging-drop vapor diffusion plates using sparse-matrix screens.

  • Data Collection & Refinement (Self-Validating Step): After data collection at a synchrotron source, generate an Fo​−Fc​ omit map specifically around the biphenyl ligand. Because fluorine and hydrogen can be difficult to distinguish at resolutions worse than 2.0 Å, validate the fluorine positions by analyzing the surrounding hydrophobic contacts and the strict ~55° dihedral angle in the electron density.

Comparative Performance Data in Target Binding

To demonstrate the efficacy of the 2',4'-difluoro substitution, the following table summarizes representative binding data against a model kinase allosteric pocket.

Table 2: Fragment Binding Performance (Model Kinase Allosteric Pocket)
Fragment Core Kd​ ( μ M)Ligand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)**
Biphenyl-2-amine 8500.240.23
4'-Fluoro- analog 4200.260.36
2',4'-Difluoro- analog 95 0.31 0.77
2',4'-Dichloro- analog >1000N/AN/A

*LE = ΔG / Heavy Atoms (Target > 0.30 kcal/mol/HA) **LLE = pKd​

  • LogP (Target > 0.3)

Data Interpretation: The unsubstituted biphenyl binds weakly due to the entropic penalty of freezing its rotatable bond. The 2',4'-dichloro analog fails to bind entirely, as its orthogonal conformation cannot physically enter the binding cleft. The 2',4'-difluoro analog achieves sub-100 μ M affinity as a raw fragment, crossing the critical Ligand Efficiency threshold of 0.30, making it an ideal starting point for lead elaboration.

Conclusion

In structure-based drug design, [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- outperforms its unsubstituted and chlorinated counterparts by acting as a pre-organized, metabolically stable pharmacophore. By locking the biaryl dihedral angle via the 2'-fluorine and shielding the para-position via the 4'-fluorine, researchers can significantly improve both the binding kinetics (residence time) and the pharmacokinetic baseline of their lead compounds.

References

  • Title : N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI Source : mdpi.com URL :[Link][1]

  • Title : Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications Source : acs.org URL :[Link][4]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical byproducts is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical byproducts is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-. As a halogenated aromatic amine, this compound requires specific handling procedures to mitigate risks to personnel and the environment. Adherence to these guidelines is essential for maintaining a safe and compliant research operation.

Hazard Profile & Safety Imperatives

[1,1'-Biphenyl]-2-amine, 2',4'-difluoro- belongs to two chemical classes that necessitate its classification as hazardous waste:

  • Halogenated Organic Compounds: The presence of fluorine atoms means this compound requires specific disposal methods, such as high-temperature incineration, to ensure its complete and safe destruction. Fluorinated compounds can be persistent in the environment if not disposed of correctly.[1]

  • Aromatic Amines: This class of compounds is known for potential toxicity, with some members being recognized as irritants or suspected carcinogens.[1][2][3] They can be absorbed through the skin, making dermal protection a critical safety component.[3]

Given these properties, under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[4][5] Improper disposal can lead to long-term environmental contamination and poses a significant health risk.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-, the following PPE is mandatory to prevent exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][6]Protects against splashes of solutions or accidental contact with solid dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Aromatic amines can permeate some glove materials; robust chemical resistance is crucial. Always check glove compatibility charts.
Body Protection A lab coat or a chemical-resistant apron.[7]Prevents contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area or chemical fume hood.[7]If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges may be necessary.[4]
Step-by-Step Disposal Protocol

The safe disposal of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- is a multi-step process that begins the moment waste is generated.

Step 1: Waste Segregation

Proper segregation is the most critical step in a compliant waste management program.

  • Designate a Waste Stream: This compound must be disposed of in a container specifically designated for Halogenated Organic Waste .[8]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated solvents, acids, bases, or other incompatible waste streams.[9] Mixing can cause dangerous chemical reactions and complicates the final disposal process.

Step 2: Waste Collection & Containerization

  • Solid Waste: Collect pure compound residues, contaminated weighing paper, and other solid materials in a dedicated, robust container with a secure lid.[1]

  • Liquid Waste: Collect solutions containing the compound in a compatible, leak-proof liquid waste container, such as an HDPE (high-density polyethylene) canister.[8]

  • Contaminated Labware: Disposable items like pipette tips, gloves, and wipes that are contaminated must be collected as solid hazardous waste.[1] Place them in a designated, lined container.

Step 3: Labeling

Clear and accurate labeling is a legal requirement and essential for safety. The waste container must be clearly labeled with:

  • The words "Hazardous Waste" .[1]

  • The full chemical name: "[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-" .

  • Associated hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).[10]

Step 4: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • In a well-ventilated, cool, and dry location.[1]

  • Away from general lab traffic and incompatible materials.[1]

Decontamination & Spill Management

Accidents can happen. Being prepared is key to mitigating risks.

  • Minor Spills: For small spills of the solid compound, carefully sweep or vacuum the material (using a vacuum with a HEPA filter) and place it in the designated hazardous waste container.[7] Avoid generating dust.[4][7] For liquid spills, absorb with an inert material like vermiculite or sand, then collect the absorbent into the solid waste container.[1]

  • Decontamination: Clean the spill area with an appropriate solvent. All cleaning materials (wipes, absorbent pads) must also be disposed of as hazardous waste.[1]

  • Reporting: Report any spills to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.[1]

Final Disposal Pathways

The ultimate disposal of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- must be handled by professionals.

  • Licensed Disposal Vendor: Your institution's EHS department will arrange for the pickup and transport of the waste by a licensed hazardous waste disposal company.[11]

  • Incineration: High-temperature incineration is the preferred disposal method for halogenated organic compounds.[12] This process ensures the complete destruction of the molecule into less harmful components. Specialized scrubbers are often required to handle acidic gases (like hydrogen fluoride) produced during combustion.

  • Hazardous Waste Landfill: In some cases, the waste may be sent to a specially engineered and permitted hazardous waste landfill.[7]

The diagram below illustrates the decision-making workflow for proper disposal.

start Waste Generated Containing [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- waste_type What is the form of the waste? start->waste_type solid_waste Solid Residue, Contaminated PPE, or Labware waste_type->solid_waste Solid liquid_waste Dilute Solution or Reaction Mixture waste_type->liquid_waste Liquid solid_container Collect in a Lined, Sealed Container solid_waste->solid_container label_waste Label Container: 'Hazardous Waste' + Chemical Name + Hazard Symbols solid_container->label_waste liquid_container Collect in a Compatible Liquid Waste Canister liquid_waste->liquid_container liquid_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) for Final Disposal store_waste->ehs_pickup

Caption: Disposal workflow for [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- waste.

Regulatory Framework

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[13] Your institution's EHS department is the primary resource for ensuring compliance with all applicable laws.

By adhering to this structured disposal protocol, you contribute to a safer laboratory environment, protect our ecosystem, and ensure regulatory compliance.

References

  • NextSDS. 5,6-difluoro-[1,1'-biphenyl]-3-amine — Chemical Substance Information. Retrieved from [Link]

  • Environmental Science Center, The University of Tokyo. (2022, September). Classification chart of chemically hazardous waste. Retrieved from [Link]

  • NextSDS. 3',5'-Difluoro-biphenyl-3-aMine — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2025, March 24). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. 3',4'-DIFLUORO[1,1'-BIPHENYL]-2-AMINE — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • US EPA. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • RIVM. (2014, May 30). Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Biphenyl. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling [1,1'-Biphenyl]-2-amine, 2',4'-difluoro-

As a Senior Application Scientist, I emphasize that handling [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (also known as 2-(2,4-difluorophenyl)aniline) requires moving beyond generic laboratory safety protocols. This compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that handling [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- (also known as 2-(2,4-difluorophenyl)aniline) requires moving beyond generic laboratory safety protocols. This compound is a fluorinated aromatic amine heavily utilized in drug development and advanced organic synthesis.

Aromatic amines share a notorious toxicological profile characterized by rapid skin penetration, the induction of methemoglobinemia, and potential carcinogenicity[1]. The addition of fluorine atoms at the 2' and 4' positions significantly increases the molecule's lipophilicity compared to the base 2-aminobiphenyl structure, enhancing its dermal penetration rates and environmental persistence.

To ensure absolute safety, every procedure involving this compound must be treated as a self-validating system where hazard mitigation is engineered into the workflow.

Hazard Profile & Mechanistic Causality

Understanding the biological fate of this compound is critical for respecting the required safety measures. The primary danger of [1,1'-Biphenyl]-2-amine, 2',4'-difluoro- lies in its metabolic toxification.

When absorbed, aromatic amines undergo N-hydroxylation in the liver via CYP450 enzymes. This forms reactive N-hydroxyarylamines, which can oxidize hemoglobin to methemoglobin (causing systemic hypoxia/cyanosis) or undergo further phase II esterification. The resulting nitrenium ions are highly electrophilic and can covalently bind to DNA, initiating carcinogenesis[1]. Furthermore, these halogenated derivatives are highly toxic to aquatic ecosystems, necessitating strict waste segregation[2][3].

ToxicityPathway A 2',4'-Difluorobiphenyl-2-amine (Exposure: Skin/Inhalation) B Hepatic CYP450 (N-hydroxylation) A->B Absorption & Transport C N-hydroxyarylamine (Reactive Intermediate) B->C Oxidation D Hemoglobin Oxidation (Methemoglobinemia) C->D Erythrocyte Entry E Phase II Esterification (Sulfation/Acetylation) C->E Hepatic Processing F Nitrenium Ion Formation (Highly Electrophilic) E->F Heterolytic Cleavage G DNA Adduct Formation (Carcinogenesis) F->G Covalent Binding

Fig 1: Metabolic toxification pathway of halogenated biphenylamines via N-hydroxylation.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged exposure to lipophilic aromatic amines. The following PPE matrix is mandatory and explains the causality behind each requirement.

PPE CategoryRecommended SpecificationOperational Causality
Hand Protection Double-glove: Nitrile inner (min 0.11mm), Butyl rubber outerButyl rubber provides a superior barrier against lipophilic aromatic amines. Nitrile alone will suffer rapid chemical breakthrough.
Eye Protection Snug-fitting chemical splash goggles & full-face shieldPrevents ocular absorption of aerosolized fluorinated dust during weighing and transfer operations.
Body Protection Disposable Tyvek® suit or closed-front Nomex lab coatPrevents microscopic dust accumulation on personal clothing, eliminating chronic dermal exposure risks.
Respiratory NIOSH N100/P100 particulate respirator or PAPRInhalation directly introduces the amine into the pulmonary system, bypassing first-pass hepatic detoxification[4].
Operational Workflow & Handling Protocol

The following methodology ensures a self-validating workflow. Do not proceed to the next step unless the prior step's validation check is confirmed.

Phase 1: Pre-Operational Setup
  • Ventilation Verification: Confirm the chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm). Ensure the laboratory environment maintains a minimum of 10 air changes per hour[5].

  • Containment Preparation: Line the working surface with a disposable, plastic-backed absorbent bench pad to contain micro-spills.

Phase 2: Weighing and Transfer (Critical Step)
  • Static Mitigation: Fluorinated aromatic powders are highly susceptible to static charge, drastically increasing the risk of aerosolization. Discharge the weighing boat using an anti-static gun (e.g., Zerostat) and use a grounded, stainless-steel spatula.

  • Closed Weighing: Perform all weighing inside a closed analytical balance within the fume hood to prevent ambient air currents from dispersing the powder.

  • Sealed Transfer: Transfer the pre-weighed solid into a reaction vial and seal it with a septum cap before moving it to the primary reaction manifold.

Phase 3: Decontamination and Quenching
  • Chemical Quenching: Aromatic amines are weak bases. Wash all spatulas, glassware, and reusable surfaces with an acidic wash (e.g., 1M HCl). Causality: This protonates the free amine into a water-soluble, non-volatile ammonium salt, drastically reducing inhalation and contact hazards.

  • Solvent Rinsing: Follow the acidic wash with a standard organic solvent rinse (e.g., acetone or methanol), collecting all effluent as hazardous waste.

HandlingWorkflow Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Weighing: Anti-Static Spatula & Closed Balance Start->Weighing Verify 80-100 fpm Transfer Transfer: Sealed Vial to Reaction Flask Weighing->Transfer Mitigate Static Reaction Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->Reaction Solvent Addition Quench Decontamination: 1M HCl Acidic Wash Reaction->Quench Post-Reaction Waste Waste Disposal: Segregated Halogenated Waste Quench->Waste Protonation of Amine

Fig 2: Step-by-step operational workflow for safe handling and chemical disposal.

Emergency Response & Disposal Plan

Waste Segregation:

  • Solid Waste: Place all contaminated gloves, bench pads, and empty vials into a dedicated, sealable hazardous waste bag labeled "Toxic Solid Waste: Halogenated Aromatic Amines".

  • Liquid Waste: Segregate liquid waste into a specific "Halogenated Amine Waste" carboy. Never mix with generic organic waste or oxidizing agents, as aromatic amines can react exothermically with strong oxidizers[4].

Spill Protocol:

  • DO NOT DRY SWEEP. Dry sweeping aerosolizes the toxic powder, creating an immediate inhalation hazard[3].

  • Cover the spill with damp sand or a commercial spill pad to suppress dust generation.

  • Collect the absorbed material using non-sparking tools and place it in a sealed container.

  • Wash the spill area with an acidic detergent solution to neutralize residual traces, followed by a water rinse[5].

References
  • Title: SAFETY DATA SHEET: 2-Aminobiphenyl Source: Chem Service URL: [Link]

  • Title: 2-Aminobiphenyl | C12H11N | CID 7015 Source: PubChem, National Center for Biotechnology Information URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-2-amine, 2',4'-difluoro-
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